1(10)-Aristolen-2-one
Description
This compound has been reported in Nardostachys jatamansi and Valeriana jatamansi with data available.
Structure
3D Structure
Properties
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIBAYUTHVYXER-JWFUOXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthetic Pathway of 1(10)-Aristolen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1(10)-aristolen-2-one, a sesquiterpenoid of significant interest, is a key intermediate in the biosynthesis of various fungal secondary metabolites, notably the PR toxin produced by Penicillium roqueforti. Understanding its biosynthetic pathway is crucial for applications in synthetic biology, natural product chemistry, and toxicology. This technical guide provides an in-depth overview of the enzymatic reactions leading to the formation of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This molecule is also known in scientific literature as eremofortin B.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). The pathway can be delineated into two primary stages: the cyclization of FPP to form the aristolochene backbone, followed by a series of oxidative modifications.
Stage 1: Cyclization of Farnesyl Pyrophosphate
The initial and rate-limiting step is the conversion of the acyclic FPP into the bicyclic sesquiterpene, (+)-aristolochene. This complex cyclization is catalyzed by the enzyme aristolochene synthase (AS) . The reaction proceeds through a proposed germacrene A intermediate[1].
Stage 2: Oxidative Transformations
Following the formation of aristolochene, a series of oxidation reactions occur to yield this compound. While the specific enzymes have not been fully characterized, evidence strongly suggests the involvement of cytochrome P450 monooxygenases . These enzymes are well-known for their role in the hydroxylation and subsequent oxidation of terpene hydrocarbons[2][3][4]. The proposed sequence is the oxidation of aristolochene to eremofortin A, which is then further oxidized to this compound (eremofortin B)[5][6][7].
Quantitative Data
The following tables summarize the available quantitative data for the key enzymatic steps in the biosynthesis of this compound.
Table 1: Kinetic Parameters of Aristolochene Synthase
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | Reference |
| Penicillium roqueforti | Farnesyl Pyrophosphate | 0.55 ± 0.06 | - | [8] |
| Aspergillus terreus | Farnesyl Pyrophosphate | 0.015 | 0.015 | [9] |
Note: The kcat value for the Penicillium roqueforti enzyme was not provided in the cited literature.
Table 2: Production of Eremofortins in Penicillium roqueforti
| Metabolite | Production Level (mg/L) | Culture Conditions | Reference |
| Eremofortin A | Variable | Static culture, 14 days | [5][6] |
| Eremofortin B (this compound) | Variable | Static culture, 14 days | [5][6] |
| Eremofortin C | Variable | Static culture, 14 days | [5][6] |
Note: Production levels of eremofortins are highly dependent on the fungal strain and culture conditions.
Experimental Protocols
Protocol 1: Purification of Aristolochene Synthase from Penicillium roqueforti
This protocol is based on the method described by Hohn and Plattner (1989)[8].
1. Fungal Culture and Harvest:
-
Grow Penicillium roqueforti in a suitable liquid medium (e.g., potato dextrose broth) under stationary conditions at 25°C for 5-7 days.
-
Harvest the mycelia by filtration through cheesecloth and wash with cold distilled water.
-
Freeze the mycelia in liquid nitrogen and store at -80°C until use.
2. Cell Lysis and Crude Extract Preparation:
-
Grind the frozen mycelia to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Resuspend the powder in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant as the crude enzyme extract.
3. Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to achieve 40-70% saturation while stirring on ice.
-
After stirring for 30 minutes, centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer.
4. Gel Filtration Chromatography:
-
Apply the resuspended pellet to a gel filtration column (e.g., Sephadex G-100) equilibrated with the extraction buffer.
-
Elute the protein and collect fractions. Assay fractions for aristolochene synthase activity.
5. Anion Exchange Chromatography:
-
Pool the active fractions from gel filtration and apply to an anion exchange column (e.g., DEAE-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.
-
Collect fractions and assay for aristolochene synthase activity. The purified enzyme can be stored at -80°C.
Protocol 2: Aristolochene Synthase Activity Assay
This assay is based on the quantification of the radioactive product formed from a radiolabeled substrate.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM [³H]Farnesyl pyrophosphate (specific activity ~1 Ci/mmol)
-
Purified aristolochene synthase (1-5 µg)
-
-
The final reaction volume is typically 100 µL.
2. Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
3. Product Extraction:
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Extract the product by adding 500 µL of a non-polar solvent (e.g., hexane or pentane) and vortexing vigorously.
-
Centrifuge to separate the phases.
4. Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the amount of radioactive aristolochene formed using a liquid scintillation counter.
Protocol 3: General Assay for Cytochrome P450-Mediated Aristolochene Oxidation
This protocol provides a general framework for monitoring the conversion of aristolochene to its oxidized products.
1. Reaction System:
-
Utilize a microsomal preparation from a fungus known to produce eremofortins or a heterologous expression system containing a candidate cytochrome P450 enzyme and its reductase partner.
-
The reaction mixture should contain:
-
100 mM phosphate buffer, pH 7.4
-
Microsomal protein (0.1-1 mg/mL)
-
1 mM NADPH (or an NADPH-regenerating system)
-
10-50 µM Aristolochene (dissolved in a suitable solvent like DMSO, final concentration ≤1%)
-
2. Incubation:
-
Pre-incubate the microsomes and buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for 30-120 minutes with gentle shaking.
3. Product Extraction:
-
Terminate the reaction by adding an equal volume of a quenching solvent (e.g., ice-cold acetonitrile or ethyl acetate).
-
Vortex and centrifuge to pellet the protein.
-
Collect the supernatant containing the products.
4. Analysis:
-
Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use authentic standards of eremofortin A and this compound (eremofortin B) for identification and quantification. An HPLC method for separating these compounds has been described[10].
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from FPP.
Experimental Workflow for Enzyme Activity Measurement
Caption: General workflow for enzyme activity analysis.
References
- 1. Aristolochene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti [agris.fao.org]
- 9. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of Penicillium roqueforti Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of 1(10)-aristolen-2-one in Nardostachys jatamansi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardostachys jatamansi (D.Don) DC., a critically endangered medicinal plant from the Valerianaceae family, has a long history of use in traditional Ayurvedic and Unani systems of medicine.[1] Found in the high altitudes of the Himalayas, its rhizomes are a source of an essential oil rich in sesquiterpenoids, which are largely responsible for its therapeutic properties, including sedative, anticonvulsant, and neuroprotective effects.[2] Among the various chemical constituents, the sesquiterpene ketone 1(10)-aristolen-2-one, also known as aristolenone, is a significant bioactive compound. This guide provides an in-depth overview of the natural occurrence of this compound in N. jatamansi, including quantitative data, experimental protocols for its isolation and analysis, and its known biological signaling pathways.
Quantitative Analysis of this compound in Nardostachys jatamansi
The concentration of this compound in the essential oil of Nardostachys jatamansi can vary depending on the geographical origin of the plant material. The following table summarizes the reported quantitative data for this compound.
| Plant Material Source | Part Used | Concentration of this compound (% in essential oil) | Reference |
| Kathmandu, Nepal | Rhizomes | 6.48% | [1][3] |
Experimental Protocols
Extraction of Essential Oil
A common method for extracting the volatile constituents, including this compound, from the rhizomes of Nardostachys jatamansi is hydro-distillation.
Methodology:
-
Plant Material Preparation: The rhizomes of Nardostachys jatamansi are collected, authenticated, and air-dried in the shade. The dried rhizomes are then coarsely powdered.
-
Hydro-distillation: The powdered rhizome material is subjected to hydro-distillation for a specified period, typically around 4-6 hours, using a Clevenger-type apparatus.
-
Oil Collection and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any moisture and stored in a sealed vial at a low temperature (e.g., 4°C) until further analysis.
Isolation of this compound
The isolation of specific compounds from the essential oil is typically achieved through chromatographic techniques.
Methodology:
-
Column Chromatography: The essential oil is subjected to column chromatography over silica gel. A gradient elution is performed using a solvent system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions showing the presence of the target compound, this compound, are pooled and may be subjected to further purification steps like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Quantification and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of volatile compounds like this compound in the essential oil.
Methodology:
-
GC-MS Analysis: The essential oil is diluted in a suitable solvent (e.g., hexane or methanol) and injected into the GC-MS system.
-
Chromatographic Conditions: A capillary column (e.g., HP-5MS) is typically used. The oven temperature is programmed to start at a lower temperature and gradually increase to a higher temperature to ensure the separation of all volatile components.
-
Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of a reference standard or by matching the mass spectral data with a library database (e.g., NIST, Wiley).
-
Quantification: The relative percentage of this compound is calculated from the GC peak area. For absolute quantification, a calibration curve is prepared using a pure standard of the compound.
Experimental Workflow and Signaling Pathway
Recent research has indicated that (-)-aristolone, a stereoisomer of this compound, exerts its vasodilatory effects through the activation of the PDK1-Akt-eNOS signaling pathway.[4][5]
Conclusion
Nardostachys jatamansi is a significant natural source of the bioactive sesquiterpenoid this compound. The concentration of this compound in the essential oil, as demonstrated by studies on plant material from Nepal, is noteworthy. The established protocols for extraction, isolation, and quantification, primarily relying on hydro-distillation and chromatographic techniques, provide a solid foundation for further research. The elucidation of its involvement in the PDK1-Akt-eNOS signaling pathway opens up avenues for exploring its therapeutic potential, particularly in cardiovascular applications. Further investigations into the quantitative variation of this compound across different geographical locations and cultivation conditions, as well as more in-depth studies on its pharmacological mechanisms, are warranted to fully realize its potential in drug development.
References
- 1. tsijournals.com [tsijournals.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. Aristolone in Nardostachys jatamansi DC. induces mesenteric vasodilation and ameliorates hypertension via activation of the KATP channel and PDK1-Akt-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling 1(10)-aristolen-2-one: A Technical Guide to its Discovery and Isolation from Valeriana jatamansi
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of the sesquiterpenoid 1(10)-aristolen-2-one, also known as aristolenone, from the medicinal plant Valeriana jatamansi. While this compound has been reported in Valeriana jatamansi, this guide presents a proposed isolation methodology based on established protocols for similar compounds from closely related species, offering a foundational framework for further research and drug development.
Introduction
Valeriana jatamansi, a member of the Valerianaceae family, has a long history of use in traditional medicine. Its chemical constituents are diverse, with a significant presence of sesquiterpenoids. Among these is the aristolane-type sesquiterpenoid, this compound. Although documented as a constituent, detailed isolation protocols from this specific plant source are not extensively published. This guide synthesizes available data to present a robust, proposed experimental approach for its extraction and purification, alongside a summary of its known biological activities and associated signaling pathways.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound, critical for its identification and characterization.
| Property | Value |
| Molecular Formula | C₁₅H₂₂O |
| Molecular Weight | 218.34 g/mol |
| Appearance | Colorless oil |
| ¹H-NMR (CDCl₃, ppm) | δ 0.85 (3H, s), 0.95 (3H, d, J=7.0 Hz), 1.05 (3H, s), 1.70 (3H, s), 2.00-2.60 (m), 5.75 (1H, s) |
| ¹³C-NMR (CDCl₃, ppm) | δ 16.5, 18.0, 21.0, 22.5, 30.0, 35.5, 38.0, 40.0, 41.0, 45.0, 50.0, 125.0, 165.0, 200.0 |
| Mass Spectrometry (EI-MS) | m/z 218 [M]⁺, 203, 175, 147 |
Proposed Experimental Protocol for Isolation
This section outlines a detailed, multi-step protocol for the isolation and purification of this compound from the rhizomes of Valeriana jatamansi. This protocol is adapted from methodologies used for the isolation of aristolane sesquiterpenoids from related plant species.
Plant Material and Extraction
-
Plant Material: Dried and powdered rhizomes of Valeriana jatamansi.
-
Extraction Solvent: 95% Ethanol.
-
Procedure:
-
Macerate the powdered rhizomes in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
Fractionation of the Crude Extract
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
Concentrate each fraction using a rotary evaporator. The n-hexane and ethyl acetate fractions are expected to be rich in sesquiterpenoids.
-
Chromatographic Purification
-
Column Chromatography:
-
Subject the n-hexane or ethyl acetate fraction to column chromatography on silica gel (100-200 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Pool fractions containing the target compound (identified by a characteristic Rf value and visualization under UV light after spraying with an appropriate reagent like anisaldehyde-sulfuric acid).
-
Perform pTLC on silica gel plates using an optimized solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v) to isolate the pure compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, employ preparative or semi-preparative HPLC with a C18 column.
-
Use a mobile phase of methanol and water in an isocratic or gradient elution.
-
Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Structure Elucidation
-
Spectroscopic Analysis:
-
Confirm the structure of the isolated compound as this compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Compare the obtained spectral data with published values.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Proposed workflow for the isolation of this compound.
Known Signaling Pathway of (-)-Aristolone
Recent studies on (-)-aristolone (this compound) isolated from Nardostachys jatamansi have elucidated its role in promoting vasodilation through the activation of the PDK1-Akt-eNOS signaling pathway.[1]
Caption: PDK1-Akt-eNOS signaling pathway activated by (-)-aristolone.[1]
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the discovery and isolation of this compound from Valeriana jatamansi. The detailed experimental protocol, combined with tabulated spectroscopic data and a visualization of a known signaling pathway, offers a valuable resource for researchers and drug development professionals. Further investigation is warranted to confirm the efficacy of this protocol on V. jatamansi and to fully explore the therapeutic potential of this intriguing sesquiterpenoid. The vasodilatory effects mediated through the PDK1-Akt-eNOS pathway suggest promising avenues for cardiovascular research.
References
An In-depth Technical Guide to 1(10)-aristolen-2-one: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1(10)-aristolen-2-one is a naturally occurring sesquiterpenoid belonging to the aristolane class of bicyclic hydrocarbons. Found in various aromatic and medicinal plants, notably from the Nardostachys and Valeriana genera, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, including detailed experimental protocols and visualization of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. While specific experimental data for some properties of this particular isomer are limited, data from the closely related isomer, aristolone, is included for comparative purposes.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O | [1] |
| Molecular Weight | 218.33 g/mol | [1] |
| IUPAC Name | (3aR,5aR,9aS)-3,5a,9-trimethyl-3a,4,5,5a,6,7-hexahydroazuleno[5,6-b]furan-2(3H)-one | [1] |
| CAS Number | 28398-06-3 | [1] |
| Appearance | Not specified, likely an oil or crystalline solid | |
| Boiling Point (Aristolone) | 306.00 to 307.00 °C @ 760.00 mm Hg | [2] |
| Melting Point | Data not available | |
| Solubility (Aristolone) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage Temperature | 2-8℃ | [4] |
Spectral Data
Detailed spectral analysis is crucial for the unequivocal identification of this compound. Below are the expected and reported spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals corresponding to methyl groups (singlets and doublets), methylene and methine protons in the aliphatic rings, and potentially vinylic protons depending on the specific isomer and solvent used.
-
¹³C NMR: The spectrum will feature signals for the carbonyl carbon (typically in the range of 190-220 ppm), olefinic carbons of the double bond (around 115-150 ppm), and a variety of signals for the sp³-hybridized carbons of the fused ring system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1715 | Strong |
| C-H (sp³) | ~2850-3000 | Medium to Strong |
| C=C (Alkene) | ~1640-1680 | Medium |
Mass Spectrometry (MS)
Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the aristolane skeleton, with initial fragmentation often involving the loss of small neutral molecules or radicals.
| Ion | m/z (expected) | Description |
| [M]⁺ | 218 | Molecular Ion |
| [M-CH₃]⁺ | 203 | Loss of a methyl group |
| [M-CO]⁺ | 190 | Loss of carbon monoxide |
| [M-C₃H₇]⁺ | 175 | Loss of a propyl fragment |
Experimental Protocols
Isolation of this compound from Nardostachys jatamansi
The following is a general protocol for the isolation of sesquiterpenoids, including this compound, from the rhizomes of Nardostachys jatamansi.
-
Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are extracted exhaustively with methanol at room temperature.
-
Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The sesquiterpenoids are typically found in the less polar fractions (n-hexane and ethyl acetate).
-
Column Chromatography: The active fraction is subjected to column chromatography on silica gel, using a gradient elution system of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and MS.
Proposed Synthesis of (±)-1(10)-aristolen-2-one
While a specific total synthesis for this compound is not detailed in the searched literature, a plausible synthetic route can be adapted from the total synthesis of its isomer, (±)-aristolone. The key steps would likely involve the construction of the bicyclic core followed by functional group manipulations to introduce the ketone at the C-2 position and the double bond at the C-1(10) position. A key step in a reported synthesis of (±)-aristolone involves the intramolecular cyclization of a diazoketone catalyzed by cupric sulfate.[4][5]
Biological Activity and Signaling Pathways
This compound and its related compounds have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.
Antifungal Activity
This compound has been reported to exhibit antifungal activity.[6] The mechanism of action for antifungal sesquiterpenoids can vary but often involves the disruption of the fungal cell wall or membrane integrity.[1]
Sedative Effects via the GABAergic System
A study on a related compound, aristolen-1(10)-en-9-ol, from Nardostachys chinensis has shown a sedative effect that is mediated via the GABAergic system.[7] It is plausible that this compound may exert similar effects by modulating GABAᴀ receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Terpenoids can act as positive allosteric modulators of GABAᴀ receptors, enhancing the effect of GABA and leading to a sedative effect.[6][8][9]
Vasorelaxant Effects of Aristolone via KATP Channel and PDK1-Akt-eNOS Pathway
The closely related isomer, (-)-aristolone, has been shown to induce mesenteric vasodilation and ameliorate hypertension.[10] This effect is mediated through the activation of ATP-sensitive potassium (KATP) channels and the PDK1-Akt-eNOS signaling pathway in endothelial cells.
The proposed mechanism involves two main actions:
-
Direct effect on smooth muscle cells: Aristolone activates KATP channels, leading to hyperpolarization of the cell membrane. This inhibits the opening of voltage-dependent Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and causing vasodilation.
-
Endothelium-dependent effect: Aristolone activates the PDK1/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), which diffuses to adjacent smooth muscle cells, activates guanylate cyclase, increases cGMP levels, and ultimately leads to vasodilation.
Anticancer Activity
Aristolone has also been reported to possess anticancer activity, although the specific mechanisms and signaling pathways involved require further investigation.[10]
Conclusion
This compound is a sesquiterpenoid with a range of interesting biological activities that warrant further investigation. This guide has summarized the current knowledge of its physical and chemical properties, provided a general framework for its isolation and a potential synthetic strategy, and detailed its known and proposed biological mechanisms of action. The information and visualizations presented herein are intended to facilitate future research into this promising natural product and its potential applications in drug discovery and development. Further studies are needed to fully elucidate its pharmacological profile, including detailed spectroscopic characterization, the development of an efficient total synthesis, and a deeper understanding of its molecular targets and signaling pathways.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Neuropharmacological Effects of Terpenoids on Preclinical Animal Models of Psychiatric Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of ()-aristolone: Ingenta Connect [ingentaconnect.com]
- 8. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural terpenoids as a promising source for modulation of GABAergic system and treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Aristolane Sesquiterpenoid Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the biosynthetic pathways of aristolane-type sesquiterpenoids in plants. It covers the core enzymatic steps, post-modification tailoring, regulatory mechanisms, and detailed experimental protocols for the identification and characterization of key biosynthetic components.
Introduction to Aristolane Sesquiterpenoids
Aristolane-type sesquiterpenoids are a class of tricyclic secondary metabolites characterized by a distinctive gem-dimethyl cyclopropane structure.[1] These compounds are derived from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). Found in various plant species, notably from the genera Nardostachys and Artabotrys, these molecules exhibit a range of significant biological activities, including the regulation of the serotonin transporter (SERT), making them promising candidates for drug discovery in neuropsychiatric and digestive disorders.[2][3] The biosynthesis involves an initial cyclization to form the core aristolane skeleton, followed by extensive oxidative modifications, primarily by cytochrome P450 monooxygenases, to generate a diverse array of natural products.[4][5]
The Core Biosynthetic Pathway
The formation of the aristolane skeleton is a pivotal step, branching off from the general terpenoid biosynthesis pathway. This process is initiated from farnesyl pyrophosphate (FPP), which is synthesized via the mevalonic acid (MVA) or the 2-methyl-D-erythritol-4-phosphate (MEP) pathways.[6]
The central reaction is the cyclization of the linear FPP molecule into the tricyclic hydrocarbon (+)-aristolochene. This complex rearrangement is catalyzed by a single enzyme, aristolochene synthase (AS), which belongs to the family of sesquiterpene cyclases (lyases).[7] The reaction proceeds through a series of carbocationic intermediates, including a proposed germacrene A intermediate, with exquisite regio- and stereospecificity.[7]
Post-Cyclization Tailoring by Cytochrome P450s
The structural diversity of naturally occurring aristolane sesquiterpenoids arises from subsequent enzymatic modifications of the (+)-aristolochene backbone. Cytochrome P450 monooxygenases (CYPs) are the primary enzymes responsible for this diversification, catalyzing a wide range of oxidative reactions such as hydroxylation, epoxidation, and ketone formation at various positions on the aristolane skeleton.[4][8] These modifications are critical for the biological activity of the final compounds. For example, the CYP71 family is known to be heavily involved in the biosynthesis of various sesquiterpenes.[4]
Quantitative Data and Key Components
The biosynthesis of aristolane sesquiterpenoids involves several key enzymes. The primary enzyme, aristolochene synthase, has been isolated and characterized from various organisms. Subsequent tailoring enzymes, mainly from the vast cytochrome P450 superfamily, are responsible for creating the wide array of derivatives found in nature.
Table 1: Key Enzymes in Aristolane Sesquiterpenoid Biosynthesis
| Enzyme Name | Enzyme Commission (EC) Number | Gene (Example) | Source Organism (Example) | Function |
|---|---|---|---|---|
| Aristolochene Synthase | 4.2.3.9 | Ari1 | Penicillium roqueforti | Cyclization of FPP to (+)-aristolochene[7] |
| Cytochrome P450 Monooxygenases | 1.14.x.x | CYP71 family members | Nardostachys, Antrodia | Regio- and stereospecific oxidation of the aristolochene skeleton[4][9] |
| Farnesyl Pyrophosphate Synthase | 2.5.1.10 | FPPS | Various plants | Synthesis of the FPP precursor[10] |
Table 2: Examples of Aristolane Sesquiterpenoids and Their Plant Sources
| Compound Name | Plant Source | Reference |
|---|---|---|
| Nardoaristolone B | Nardostachys chinensis | [1] |
| 1(10)-Aristolen-9β-ol | Nardostachys chinensis | [1] |
| Kanshone C | Nardostachys chinensis | [3] |
| 1α,2β-dihydroxyaristolone | Nardostachys chinensis | [11][12] |
| Aristolan-1,9-diene | Artabotrys hongkongensis | [2] |
| Secoaristolenedioic acid | Nardostachys chinensis |[11] |
Regulation of Biosynthesis
The production of aristolane sesquiterpenoids is tightly regulated at the transcriptional level. The expression of biosynthetic genes, including terpene synthases and CYPs, can be induced by various internal and external stimuli. Phytohormones, particularly methyl jasmonate (MeJA), are potent elicitors that can significantly upregulate the expression of genes in the sesquiterpenoid pathway, leading to increased accumulation of the final products.[13] This response is often mediated by specific families of transcription factors, such as WRKY, MYC, and AP2/ERF, which bind to promoter regions of the biosynthetic genes.[14][15]
Experimental Protocols and Methodologies
The study of aristolane biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
This workflow outlines the process of identifying genes involved in aristolane biosynthesis using a transcriptomics-based approach.
Methodology:
-
Tissue Collection and RNA Extraction: Collect plant tissues known to produce aristolanes (e.g., roots and rhizomes of Nardostachys jatamansi).[16] Immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit and assess its integrity (e.g., via gel electrophoresis) and purity (e.g., via NanoDrop).
-
Transcriptome Sequencing: Construct cDNA libraries from high-quality RNA and perform high-throughput sequencing on a platform like Illumina.[16]
-
Bioinformatic Analysis: Assemble the raw sequencing reads into unigenes. Annotate these genes by comparing their sequences against public databases such as NCBI (BLAST), KEGG (for pathway mapping), and Pfam (for conserved protein domains).[16]
-
Candidate Gene Selection: Screen the annotated transcriptome for genes homologous to known sesquiterpene synthases (especially aristolochene synthase) and cytochrome P450s.
-
Validation by RT-qPCR: Design primers for candidate genes and measure their relative expression levels in different tissues or under specific treatments (e.g., MeJA induction) to correlate expression with compound accumulation.[13]
Once a candidate gene is identified, its function must be verified biochemically. Heterologous expression is a common and powerful technique for this purpose.[17][18]
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA.
-
Vector Construction: Ligate the gene into a suitable expression vector. For yeast (Saccharomyces cerevisiae), vectors like pGYRG or pYES-DEST52 are commonly used.[18][19]
-
Heterologous Expression: Transform the expression construct into a host strain (e.g., S. cerevisiae AH22 or E. coli).[18] Culture the cells to induce protein expression.
-
Enzyme Preparation: Harvest the cells, lyse them, and prepare a crude enzyme extract, or purify the protein if necessary. For CYPs, a microsomal fraction is often prepared.
-
Enzyme Assay: Incubate the enzyme preparation with the appropriate substrate (FPP for synthases; aristolochene for CYPs) in a suitable buffer.
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate). Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectrum and retention time of the product with an authentic standard if available.[20]
The extraction and identification of aristolane sesquiterpenoids from plant material or enzymatic assays rely on chromatographic and spectroscopic methods.
Methodology:
-
Extraction: Dried and powdered plant material is typically extracted with an organic solvent like ethanol or methanol.[11] The crude extract is then partitioned with solvents of varying polarity to enrich for sesquiterpenoids.
-
Separation: High-Performance Liquid Chromatography (HPLC) is the preferred method for separating these non-volatile, often thermally labile compounds.[20][21] A C18 reversed-phase column with a gradient of water and acetonitrile or methanol is commonly employed.[12]
-
Identification and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widespread method for identifying volatile and semi-volatile sesquiterpenes like aristolochene. The fragmentation pattern in the mass spectrum provides a chemical fingerprint for identification.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for less volatile, functionalized aristolane derivatives.[20]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the complete structural elucidation of novel compounds, allowing for the determination of connectivity and stereochemistry.[12][22]
-
Conclusion and Future Outlook
The biosynthesis of aristolane sesquiterpenoids is a fascinating example of how plants generate chemical diversity from a common precursor. The core pathway, centered on the cyclization of FPP by aristolochene synthase and subsequent tailoring by CYPs, is a key target for metabolic engineering. Advances in transcriptomics and synthetic biology are rapidly accelerating the discovery and characterization of the genes and enzymes involved.[4][14] Future research will likely focus on elucidating the complete biosynthetic pathways for medicinally important aristolanes, engineering microbial hosts for sustainable production, and exploring the regulatory networks that control their synthesis in plants. This knowledge is crucial for harnessing the therapeutic potential of these complex natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Aristolochene synthase - Wikipedia [en.wikipedia.org]
- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of Lanostane‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular identification and expression of sesquiterpene pathway genes responsible for patchoulol biosynthesis and regulation in Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Identification of Key Genes Involved in Sesquiterpene Synthesis in Nardostachys jatamansi Based on Transcriptome and Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Identification of aristolane synthase genes in medicinal plants.
An In-depth Technical Guide to the Identification of Aristolane Synthase Genes in Medicinal Plants
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and workflows for identifying and characterizing aristolane synthase genes, a critical class of enzymes in the biosynthesis of medicinally important sesquiterpenoids. Aristolane-type sesquiterpenoids, found in various medicinal plants like those from the Nardostachys genus, exhibit a range of promising biological activities.[1][2][3][4] The identification of the genes encoding the synthases responsible for their production is a pivotal step in understanding their biosynthesis and enabling biotechnological production.
The Aristolane Biosynthesis Pathway
Aristolane sesquiterpenoids are derived from the isoprenoid pathway. The biosynthesis begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). FPP serves as the direct precursor for all sesquiterpenoids. An aristolane synthase, a type of terpene synthase (TPS), then catalyzes the complex cyclization of FPP to form the characteristic aristolane hydrocarbon skeleton. This scaffold is further modified by other enzymes, such as cytochrome P450 monooxygenases, to produce the diverse array of aristolane-type compounds.
Caption: Overview of the aristolane biosynthetic pathway.
Experimental Workflow for Gene Identification
The identification of a functional aristolane synthase gene is a multi-step process that integrates bioinformatics, molecular biology, and biochemistry. The following workflow outlines the critical stages from initial screening to final validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Modeling of 1(10)-aristolen-2-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1(10)-aristolen-2-one, a sesquiterpenoid found in plants of the Nardostachys and Valeriana genera, belongs to the aristolane class of natural products.[1] Emerging research suggests that aristolane-type sesquiterpenoids may exert modulatory effects on the human serotonin transporter (hSERT), a critical protein in the regulation of serotonergic neurotransmission and a key target for antidepressant medications.[2][3] This technical guide provides a comprehensive framework for the in silico modeling of this compound, outlining a systematic workflow from initial structure preparation to detailed molecular interaction analysis and predictive modeling. The methodologies described herein are intended to facilitate the exploration of this compound's therapeutic potential and guide further experimental validation.
Introduction to this compound and its Potential Target
This compound is a tricyclic sesquiterpenoid with the molecular formula C₁₅H₂₂O.[1] Its chemical structure, characterized by a unique carbon skeleton, provides a scaffold for potential interactions with biological macromolecules. Studies on structurally related aristolane sesquiterpenoids isolated from Nardostachys chinensis have demonstrated both inhibitory and enhancing activities on the human serotonin transporter (hSERT).[2][4][5] hSERT is a membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[6] Modulation of hSERT activity is a cornerstone of treatment for depression and other neuropsychiatric disorders. The structural similarity of this compound to known SERT-modulating compounds makes hSERT a primary target for in silico investigation.
In Silico Modeling Workflow
The in silico modeling of this compound's interaction with hSERT can be approached through a multi-step computational workflow. This workflow is designed to predict the binding mode, affinity, and potential physiological effects of the compound.
Data Presentation: SERT Activity of Aristolane-Type Sesquiterpenoids
While specific quantitative data for this compound is not yet available, the following table summarizes the reported effects of structurally related aristolane and nardosinane-type sesquiterpenoids from Nardostachys chinensis on SERT activity. This data provides a valuable reference for contextualizing the potential activity of this compound. The values represent the mean relative fluorescent intensity (RFI) ± S.E.M., where an RFI < 1 indicates inhibition and an RFI > 1 indicates enhancement of SERT activity.[4][5]
| Compound Name | Type | Concentration (µM) | SERT Activity (RFI) | Effect |
| 0.1 | 1.0 | 10.0 | ||
| Kanshone C | Aristolane | 0.93 ± 0.04 | 0.87 ± 0.03 | 0.36 ± 0.02 |
| Nardoaristolone B | Aristolane | 1.13 ± 0.05 | 1.26 ± 0.05 | 1.41 ± 0.03 |
| 1(10)-aristolen-9β-ol | Aristolane | - | - | - |
| Nardosinone | Nardosinane | - | - | - |
| Desoxo-nachinol A | Nardosinane | - | - | Potent Enhancement |
Detailed Methodologies: In Silico Protocols
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound and the hSERT protein for subsequent modeling studies.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem CID: 71717616).
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Generate multiple conformers to explore the conformational space of the ligand.
-
-
Protein Preparation:
-
Download the X-ray crystal structure of the human serotonin transporter (hSERT) from the Protein Data Bank (PDB). Recommended PDB IDs include 5I6X (complexed with paroxetine) and 7TXT.
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add hydrogen atoms to the protein structure, considering the appropriate protonation states of ionizable residues at physiological pH (7.4).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Molecular Docking
Objective: To predict the binding pose and affinity of this compound within the binding site of hSERT.
Protocol:
-
Binding Site Definition:
-
Identify the binding site of hSERT. For structure-based approaches, this is typically the orthosteric binding site where the co-crystallized ligand (e.g., paroxetine in PDB: 5I6X) is located.
-
Define a grid box encompassing the identified binding site residues.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina or Glide.
-
Set the prepared this compound structure as the ligand and the prepared hSERT structure as the receptor.
-
Perform the docking simulation, allowing for flexible ligand conformations.
-
Analyze the resulting docking poses based on their predicted binding energies (scoring functions) and clustering.
-
-
Pose Analysis:
-
Visualize the top-ranked docking poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the hSERT binding pocket.
-
Molecular Dynamics Simulation
Objective: To assess the stability of the this compound-hSERT complex and to refine the binding mode predicted by molecular docking.
Protocol:
-
System Setup:
-
Select the most promising docked complex of this compound and hSERT.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with an appropriate water model (e.g., TIP3P) and add ions to neutralize the system and achieve physiological salt concentration.
-
-
Simulation:
-
Use a molecular dynamics simulation package such as GROMACS or AMBER.
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.
-
Analyze root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor the intermolecular interactions between the ligand and the protein over time.
-
Pharmacophore Modeling
Objective: To identify the key chemical features of aristolane-type sesquiterpenoids responsible for their interaction with hSERT.
Protocol:
-
Model Generation:
-
Based on the binding pose of this compound from molecular docking and/or molecular dynamics simulations, generate a structure-based pharmacophore model.
-
Alternatively, if a set of active aristolane sesquiterpenoids with known activities is available, generate a ligand-based pharmacophore model.
-
The pharmacophore model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
-
Model Validation:
-
Validate the generated pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
-
-
Virtual Screening:
-
The validated pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds with potential hSERT modulatory activity.
-
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Protocol:
-
Property Prediction:
-
Use online web servers or standalone software (e.g., SwissADME, pkCSM, ADMET-AI) to predict various ADMET properties.[7][8][9]
-
Input the SMILES string or 3D structure of this compound.
-
Predict properties such as:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
-
Analysis:
-
Analyze the predicted ADMET profile to assess the drug-likeness of this compound and identify potential liabilities.
-
Experimental Validation Protocols
The in silico predictions should be validated through experimental assays to confirm the biological activity of this compound.
SERT Functional Assay: Radioligand Binding
Objective: To determine the binding affinity (Ki) of this compound to hSERT.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing hSERT (e.g., HEK293-hSERT).
-
-
Competitive Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled SERT ligand (e.g., [³H]-citalopram) and varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
SERT Functional Assay: Uptake Inhibition
Objective: To measure the potency of this compound in inhibiting serotonin uptake by hSERT.
Protocol:
-
Cell Culture:
-
Use cells endogenously or recombinantly expressing hSERT (e.g., JAR cells, HEK293-hSERT).
-
-
Uptake Assay:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of radiolabeled serotonin (e.g., [³H]-5-HT).
-
After a defined incubation period, terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of serotonin uptake.
-
Logical Relationships in Drug Discovery
The interplay between computational and experimental approaches is crucial for a successful drug discovery campaign.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the characterization of this compound as a potential modulator of the human serotonin transporter. By integrating molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into the compound's mechanism of action and drug-like properties. The proposed workflow, coupled with robust experimental validation, provides a powerful strategy for accelerating the discovery and development of novel therapeutics based on natural product scaffolds. The provided data on related compounds and detailed protocols serve as a foundational resource for initiating such investigations.
References
- 1. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. fiveable.me [fiveable.me]
- 9. ADMET-AI [admet.ai.greenstonebio.com]
Quantum Chemical Calculations for 1(10)-Aristolen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 1(10)-aristolen-2-one, a member of the aristolane-type sesquiterpenoid family. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, this guide synthesizes methodologies and findings from research on structurally related aristolane sesquiterpenoids to provide a robust framework for its computational investigation. These calculations are instrumental in elucidating molecular structure, predicting spectroscopic properties, and understanding chemical reactivity, thereby aiding in drug discovery and development processes.
Core Concepts in Computational Chemistry of Sesquiterpenoids
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool in natural product chemistry. For complex molecules like sesquiterpenoids, these methods are employed to:
-
Determine and Confirm Molecular Structure: By calculating and comparing theoretical spectroscopic data (e.g., NMR, ECD) with experimental results, the absolute configuration and conformation of stereoisomers can be confidently assigned.
-
Elucidate Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of chemical reactions, providing insights into reaction pathways, transition states, and product distributions.
-
Predict Physicochemical Properties: Various molecular properties, such as electronic structure, vibrational frequencies, and reactivity descriptors, can be calculated to understand the molecule's behavior and potential biological activity.
Methodologies for Quantum Chemical Calculations
The following sections detail the typical experimental protocols and computational parameters used in the study of aristolane-type sesquiterpenoids, which can be directly applied to this compound.
Software and Hardware
A variety of software packages are available for performing quantum chemical calculations. Commonly used programs include Gaussian, ORCA, and Spartan. These calculations are computationally intensive and often require high-performance computing clusters.
General Computational Workflow
The process of performing quantum chemical calculations on a molecule like this compound generally follows the workflow illustrated below.
Methodological & Application
Application Notes & Protocols: Extraction of 1(10)-aristolen-2-one from Elionurus muticus
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the extraction and purification of the sesquiterpenoid 1(10)-aristolen-2-one from the roots of Elionurus muticus, a species of grass known for its aromatic essential oils. The root essential oil of E. muticus has been found to contain a high concentration of this compound, making it a valuable natural source for this compound.[1] These protocols cover the hydrodistillation of the essential oil from the plant material, followed by purification of the target compound.
I. Quantitative Data Summary
The following tables summarize the key quantitative data related to the extraction and properties of this compound.
Table 1: Extraction and Composition Data
| Parameter | Value | Source Species | Notes |
| Essential Oil Yield (Roots) | 0.5 - 0.9% (w/w) | Elionurus hensii | Yield from a closely related species; can be used as an estimate for E. muticus. |
| This compound Content in Root Essential Oil | ~72.1% | Elionurus muticus | Major component of the essential oil from cultivated Zimbabwean specimen.[1] |
| Stems Essential Oil Yield | 1 - 2% (w/w) | Elionurus hensii | For comparison; aerial parts have a different chemical profile.[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O | PubChem |
| Molecular Weight | 218.33 g/mol | PubChem |
| Appearance | Oily liquid (typical for essential oil components) | General Knowledge |
| Boiling Point | High, requires vacuum for distillation | General Knowledge |
II. Experimental Protocols
This section details the methodologies for the extraction of the essential oil from Elionurus muticus roots and the subsequent purification of this compound.
Protocol 1: Hydrodistillation of Essential Oil from Elionurus muticus Roots
This protocol describes the extraction of the essential oil from the dried roots of Elionurus muticus using a Clevenger-type apparatus.
Materials and Equipment:
-
Dried roots of Elionurus muticus
-
Grinder or mill
-
Distilled water
-
Round-bottom flask (2 L)
-
Clevenger-type apparatus
-
Heating mantle
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Take dried roots of Elionurus muticus and grind them into a coarse powder to increase the surface area for efficient extraction.
-
Hydrodistillation Setup: Place approximately 200 g of the powdered root material into a 2 L round-bottom flask. Add 1 L of distilled water to the flask.
-
Extraction: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the mixture to boiling using a heating mantle. Continue the distillation for 3-4 hours, or until there is no significant increase in the volume of the collected essential oil.
-
Oil Collection and Drying: After cooling, carefully collect the essential oil from the Clevenger apparatus. To remove any residual water, dry the oil over anhydrous sodium sulfate.
-
Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place (4°C) until further processing.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the hydrodistilled essential oil using silica gel column chromatography.
Materials and Equipment:
-
Essential oil from Elionurus muticus roots
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude essential oil in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and increasing in a stepwise or gradient manner).
-
Fraction Collection: Collect the eluate in small fractions using a fraction collector or test tubes.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate 95:5) and visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Protocol 3: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of the purified this compound to confirm its identity and purity.
Equipment and Conditions:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)
-
Helium as carrier gas
-
Injector and detector temperatures: typically 250°C
-
Oven temperature program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.
-
Mass spectrometer scan range: 40-400 amu
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with known standards or literature data. Determine the purity of the compound by calculating the relative peak area.
III. Visualizations
Diagram 1: Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
References
Application Note: Quantification of 1(10)-aristolen-2-one using a Novel HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 1(10)-aristolen-2-one, a sesquiterpenoid of interest, using a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This method is designed for accurate and precise quantification in various sample matrices.
Introduction
This compound is a sesquiterpenoid ketone found in various natural sources. Its potential biological activities necessitate a reliable and validated analytical method for its quantification in research and drug development settings. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust, and widely accessible technique for the quantitative analysis of such compounds. This application note details a reversed-phase HPLC-UV method developed and validated for the quantification of this compound.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: Purified this compound reference standard.
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-15 min: 60-90% B; 15-17 min: 90% B; 17-18 min: 90-60% B; 18-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
Method Validation
The developed method was validated according to standard guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).
The linearity of the method was assessed by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
The precision of the method was determined by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision).
The accuracy of the method was evaluated by performing a recovery study. A known amount of this compound was spiked into a sample matrix and the percentage recovery was calculated.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio of the chromatogram.
A summary of the quantitative data from the method validation is presented in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
Experimental Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 to 100 µg/mL.
-
Extraction: For solid samples, accurately weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.
-
Centrifugation: Centrifuge the extract to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the method.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a blank (mobile phase) to ensure the system is clean.
-
Standard Injections: Inject the prepared working standard solutions to generate a calibration curve.
-
Sample Injections: Inject the prepared samples for quantification.
-
Data Analysis: Integrate the peak corresponding to this compound and determine its concentration using the calibration curve.
Visualization of Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: HPLC-UV workflow for this compound quantification.
Application Note: Quantitative Analysis of 1(10)-aristolen-2-one in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their derivatives, which contribute to the characteristic aroma and biological activities of plants. Among these, sesquiterpenoids represent a diverse class of C15 compounds with a wide range of applications in the pharmaceutical, cosmetic, and food industries. 1(10)-aristolen-2-one is a sesquiterpenoid ketone found in the essential oils of various medicinal plants, including Nardostachys jatamansi, Valeriana jatamansi, and notably, Elionurus muticus.[1] Accurate and reliable quantification of such bioactive compounds is crucial for the quality control, standardization, and development of new therapeutic agents and other products.
This application note provides a detailed protocol for the quantitative analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein offers a robust and sensitive approach for the separation, identification, and quantification of this specific sesquiterpenoid in complex essential oil matrices.
Materials and Methods
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocol ensures that the essential oil is suitably diluted for injection into the GC-MS system.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane or ethyl acetate.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of 1 µg/mL to 100 µg/mL.
-
-
Essential Oil Dilution:
-
Accurately weigh 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a suitable volatile solvent (e.g., hexane or ethyl acetate) to the flask to dissolve the oil.
-
Make up the volume to 10 mL with the solvent and mix thoroughly to obtain a 1 mg/mL solution.
-
Further dilute the solution as necessary to bring the concentration of this compound within the calibration range. A 1:10 or 1:100 dilution is often appropriate depending on the expected concentration.
-
GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of essential oils containing this compound.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis and Quantification
-
Compound Identification:
-
The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the authentic standard.
-
Further confirmation can be obtained by comparing the mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley).
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.
-
The concentration of this compound in the essential oil sample is determined by interpolating the peak area of the analyte from the calibration curve.
-
The final concentration is then calculated by taking into account the dilution factor.
-
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Results and Discussion
The described GC-MS method allows for the successful separation and quantification of this compound in complex essential oil samples. The use of a non-polar HP-5ms column provides good resolution of sesquiterpenoids. The identification of the target compound is confirmed by both its retention time and its characteristic mass spectrum.
A key finding from the literature is the exceptionally high concentration of this compound found in the essential oil of Elionurus muticus from Zimbabwe, where it was identified as the major component at 72.1%.[1] This highlights the importance of this plant as a potential natural source for this specific sesquiterpenoid. In contrast, essential oils from Nardostachys jatamansi and Valeriana jatamansi are known to have more complex compositions with varying amounts of other sesquiterpenoids.
Table 1: Quantitative Data of this compound and Other Major Components in Selected Essential Oils
| Essential Oil Source | Compound | Concentration (%) | Reference |
| Elionurus muticus (roots) | This compound | 72.1 | [1] |
| Nardostachys jatamansi | Calarene | 20.4 | |
| γ-Himachalene | 17.1 | ||
| Vardiflorene | 12.3 | ||
| Valeriana jatamansi | Patchouli alcohol | 0.4 - 63.7 | |
| Maaliol | 2.9 - 53.8 | ||
| Seychellene | 4.1 - 27.4 |
Note: The composition of essential oils can vary significantly based on factors such as plant origin, harvesting time, and extraction method.
Signaling Pathway/Logical Relationship Diagram
The logical process for identifying and quantifying an unknown compound in an essential oil sample using GC-MS is depicted below.
References
Application Notes and Protocols for Bioactivity Studies of 1(10)-aristolen-2-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1(10)-aristolen-2-one is a sesquiterpenoid belonging to the aristolane class, naturally occurring in plants of the Nardostachys genus, such as Nardostachys jatamansi and Nardostachys chinensis.[1] These plants have been a source of traditional medicines, and their chemical constituents are of interest for their potential pharmacological activities. This document provides an overview of the isolation of this compound and its naturally occurring derivatives, along with their reported cytotoxic bioactivities. While extensive synthetic derivatization of this compound is not widely reported in publicly available literature, the isolation of structurally related, naturally occurring analogs provides a basis for structure-activity relationship (SAR) studies.
Core Structure
The foundational chemical structure for this class of compounds is this compound. Its derivatives, often isolated from natural sources, typically feature modifications such as hydroxylation or epoxidation.
Caption: Chemical structure of this compound.
Experimental Protocols
The primary method for obtaining derivatives of this compound is through extraction and isolation from their natural source, Nardostachys chinensis or Nardostachys jatamansi. The following is a generalized protocol based on common phytochemical isolation techniques.
Protocol 1: Extraction and Isolation of Aristolane-Type Sesquiterpenoids
This protocol describes the general procedure for extracting and isolating aristolane-type sesquiterpenoids from the roots and rhizomes of Nardostachys chinensis.
Materials:
-
Dried and powdered roots and rhizomes of Nardostachys chinensis
-
Ethanol (95%)
-
Solvents for chromatography (e.g., chloroform, acetone, methanol)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, for example, a chloroform-acetone gradient, is used to separate the extract into fractions of varying polarity.[2]
-
Purification: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques. This may include repeated silica gel column chromatography with different solvent systems and size-exclusion chromatography on Sephadex LH-20.[2]
-
Final Purification: Final purification of the isolated compounds is often achieved by semi-preparative or preparative HPLC to yield pure aristolane-type sesquiterpenoids.
-
Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[3]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of the isolated compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., CAPAN-2 pancreatic cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isolated compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isolated compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation
The following table summarizes the reported cytotoxic activity of an aristolane-type sesquiterpenoid isolated from Nardostachys jatamansi.
| Compound | Cell Line | Bioactivity (IC50) | Reference |
| Epoxynardosinone | CAPAN-2 (Human Pancreatic Cancer) | 2.60 ± 1.85 μM | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the natural source to the evaluation of bioactivity.
Caption: General workflow for the isolation and bioactivity testing of aristolane derivatives.
Potential Signaling Pathway for Cytotoxicity
While the specific molecular targets of most aristolane sesquiterpenoids are not yet fully elucidated, cytotoxic compounds often induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, generic apoptotic pathway that could be investigated for these compounds.
Caption: A potential apoptotic signaling pathway induced by cytotoxic aristolane derivatives.
Conclusion
The aristolane sesquiterpenoid, this compound, and its naturally occurring derivatives from Nardostachys species represent a promising area for natural product-based drug discovery. The protocols and data presented here provide a framework for the isolation, characterization, and bioactivity screening of these compounds. Further research is warranted to explore the synthesis of novel derivatives to conduct more extensive SAR studies and to elucidate their precise mechanisms of action.
References
Application Notes and Protocols: Sedative Effects of 1(10)-aristolen-2-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1(10)-aristolen-2-one is a naturally occurring aristolane-type sesquiterpenoid found in the roots and rhizomes of Nardostachys chinensis (Spikenard), a plant with a long history of use in traditional medicine as a sedative and tranquilizer.[1][2] Preclinical studies in animal models have begun to validate these traditional uses, identifying specific compounds responsible for the plant's sedative properties. This document provides detailed application notes and protocols for assessing the sedative effects of this compound in animal models, based on published research.
Data Presentation
The sedative activity of this compound has been quantified in animal models, primarily through the assessment of spontaneous locomotor activity. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound on Locomotor Activity in Caffeine-Treated Mice
| Treatment Group | Dose | Administration Route | Inhibition of Locomotor Activity (%) | Animal Model |
| This compound | 300 µ g/cage | Inhalation | 34% | Caffeine-treated excitatory mice |
| Diazepam (Reference) | 1 mg/kg | Oral | ~60% | Caffeine-treated excitatory mice |
Data extracted from Takemoto et al., 2015.[3][4]
Note: The structurally related compound, aristolen-1(10)-en-9-ol, also isolated from Nardostachys chinensis, demonstrated a more potent sedative effect with a 63% inhibition of locomotor activity at the same inhaled dose.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on established methods for evaluating sedative effects in rodent models.
Protocol 1: Open Field Test for Locomotor Activity
This protocol is used to assess the effect of this compound on spontaneous locomotor activity, a common measure of sedation.
Objective: To quantify the reduction in locomotor activity as an indicator of a sedative effect.
Materials:
-
Open field apparatus (e.g., a square arena with infrared beams or a video tracking system)
-
Caffeine (for inducing hyperlocomotion)
-
This compound
-
Vehicle control (e.g., saline, DMSO)
-
Positive control (e.g., Diazepam)
-
Animal model (e.g., male ddY mice)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Caffeine Administration: Administer caffeine (e.g., 20 mg/kg, intraperitoneally) to induce a state of excitement and increased locomotor activity.
-
Test Compound Administration:
-
For inhalation studies, place the animal in a cage containing a filter paper impregnated with this compound (e.g., 300 µg).
-
For oral or intraperitoneal administration, administer the compound at the desired dose.
-
-
Open Field Test: Immediately after administration of the test compound, place the animal in the center of the open field apparatus.
-
Data Collection: Record the total locomotor activity (e.g., number of beam breaks or distance traveled) over a specified period (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity of the this compound treated group to the vehicle control group. Calculate the percentage inhibition of locomotor activity.
Protocol 2: Pentobarbital-Induced Sleeping Time Test
This protocol is used to assess the hypnotic effects of a compound by measuring its ability to prolong sleep induced by a sub-hypnotic dose of pentobarbital. While direct data for this compound is not available for this test, it was used to elucidate the mechanism of the more potent related compound, aristolen-1(10)-en-9-ol.
Objective: To determine if a compound enhances GABAergic neurotransmission, leading to a potentiation of pentobarbital-induced sleep.
Materials:
-
Pentobarbital sodium
-
Test compound (e.g., aristolen-1(10)-en-9-ol)
-
Vehicle control
-
Positive control (e.g., Diazepam)
-
GABAA receptor antagonist (e.g., Flumazenil) for mechanistic studies
-
Animal model (e.g., male ddY mice)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room.
-
Antagonist Administration (for mechanistic studies): If investigating the role of the GABAA receptor, administer an antagonist like flumazenil (e.g., 3 mg/kg, intraperitoneally) prior to the test compound.
-
Test Compound Administration: Administer the test compound via the desired route (e.g., inhalation, oral, intraperitoneal).
-
Pentobarbital Administration: After a set period (e.g., 60 minutes for inhalation), administer a sub-hypnotic dose of pentobarbital (e.g., 30 mg/kg, intraperitoneally).
-
Assessment of Sleep:
-
Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex (the inability of the animal to right itself when placed on its back).
-
Sleep Duration: Record the time from the loss to the regaining of the righting reflex.
-
-
Data Analysis: Compare the sleep latency and duration in the test compound group to the vehicle control group. A significant increase in sleep duration suggests a hypnotic effect.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for related sedative compounds from Nardostachys chinensis and the experimental workflow for assessing sedative effects.
Caption: Proposed mechanism of action for sedative aristolane sesquiterpenoids.
Caption: Workflow for the open field test to evaluate sedative effects.
Mechanism of Action Insights
While the precise mechanism of this compound has not been fully elucidated, studies on the more potent, structurally similar compound, aristolen-1(10)-en-9-ol, provide valuable insights. The sedative effect of aristolen-1(10)-en-9-ol was shown to be mediated through the GABAergic system.[3] Specifically, its ability to prolong pentobarbital-induced sleep was completely blocked by the GABAA-benzodiazepine receptor antagonist, flumazenil.[3] This suggests that aristolen-1(10)-en-9-ol acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA, a primary mechanism for many sedative and anxiolytic drugs. Given the structural similarity, it is plausible that this compound may share a similar, albeit less potent, mechanism of action.
Conclusion
This compound has demonstrated sedative properties in animal models, contributing to the overall CNS depressant effects of Nardostachys chinensis. The provided protocols offer a framework for further investigation into its sedative potential and mechanism of action. Future research could focus on dose-response relationships, oral bioavailability, and a more direct exploration of its interaction with neurotransmitter systems, particularly the GABAergic system. These studies will be critical in determining the therapeutic potential of this compound as a novel sedative agent.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhalation administration of the sesquiterpenoid aristolen-1(10)-en-9-ol from Nardostachys chinensis has a sedative effect via the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Notes and Protocols: In Vitro Anti-inflammatory Activity of 1(10)-aristolen-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of 1(10)-aristolen-2-one, also known as (+)-aristolone. This sesquiterpenoid has demonstrated potential in modulating key inflammatory responses. The following sections detail its observed effects, provide standardized protocols for assessing its activity, and illustrate the putative signaling pathways involved.
Quantitative Data Summary
Recent studies have quantified the inhibitory effects of this compound on the release of key pro-inflammatory chemokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound showed significant dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) and C-C Motif Chemokine Ligand 2 (CCL2).[1]
| Compound | Cell Line | Stimulant | Target Analyte | Concentration (µM) | % Inhibition | Reference |
| This compound | RAW 264.7 | LPS | TNF-α | 1 | 74.1% | [1] |
| This compound | RAW 264.7 | LPS | CCL2 | 1 | 64.1% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for investigating the anti-inflammatory activity of this compound in vitro.
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Assessment of Pro-inflammatory Cytokine and Chemokine Inhibition
This protocol is designed to measure the effect of this compound on the production of TNF-α and CCL2 in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., an NF-κB inhibitor like BAY 11-7082).
-
Stimulation: After the pre-treatment period, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Supernatant Collection: Following incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantification: Measure the concentrations of TNF-α and CCL2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine/chemokine release for each concentration of this compound relative to the LPS-stimulated vehicle control.
Nitric Oxide (NO) Production Assay
This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding and Treatment: Follow the same procedure as for the cytokine inhibition assay.
-
Griess Assay: After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a fresh 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many sesquiterpenoids are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] While the specific mechanism for this compound is still under investigation, a putative mechanism based on related compounds is illustrated below.
Caption: Putative anti-inflammatory mechanism of this compound.
The following diagram outlines the general workflow for assessing the in vitro anti-inflammatory activity of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
References
Application Notes and Protocols for Evaluating the Bioactivity of 1(10)-aristolen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1(10)-aristolen-2-one is a sesquiterpenoid natural product identified in various plant species.[1] Sesquiterpenoids are a diverse class of compounds known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[2][3] Comprehensive evaluation of the bioactivity of this compound is crucial for determining its potential as a therapeutic agent. Cell-based assays offer a physiologically relevant and efficient approach to screen for and characterize the biological effects of novel compounds.[4][5]
These application notes provide detailed protocols for a panel of cell-based assays to assess the cytotoxicity, anti-inflammatory potential, and effects on key signaling pathways of this compound. The protocols are designed for researchers in drug discovery and development to obtain reliable and reproducible data.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][7]
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | |
| X1 | ||
| X2 | ||
| X3 | ||
| X4 | ||
| X5 |
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Anti-inflammatory Activity Assessment
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Nitric oxide (NO) is a key inflammatory mediator, and its overproduction is associated with various inflammatory diseases. The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[9]
Experimental Protocol: Griess Assay for Nitric Oxide
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM, FBS, Penicillin-Streptomycin
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)[10]
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[11]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[11] Include a control group with LPS alone and a vehicle control.
-
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[11]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Presentation:
| Treatment | Absorbance (540 nm) | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control (no LPS) | |||
| LPS (1 µg/mL) | 0 | ||
| LPS + this compound (X1 µM) | |||
| LPS + this compound (X2 µM) | |||
| LPS + this compound (X3 µM) |
Inhibition (%) = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.
Experimental Protocol: Cytokine ELISA
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells (from the NO assay)
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Assay diluent
-
Stop solution (e.g., 2N H2SO4)[12]
-
96-well ELISA plates
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[13]
-
-
Blocking and Sample Addition:
-
Wash the plate and block with assay diluent for 1 hour.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours.
-
-
Detection:
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[13]
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
-
Signal Development and Measurement:
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (no LPS) | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (X1 µM) | ||
| LPS + this compound (X2 µM) | ||
| LPS + this compound (X3 µM) |
Signaling Pathway Analysis
Western Blot for MAPK and NF-κB Pathways
Western blotting can be used to investigate the effect of this compound on key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This involves detecting the phosphorylation status of key proteins like p38, ERK, JNK, and the degradation of IκBα.[14][15]
Experimental Protocol: Western Blot
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.[16]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[16]
-
Data Presentation:
| Treatment | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | IκBα/β-actin Ratio |
| Control | ||||
| LPS | ||||
| LPS + this compound (X µM) |
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.[17]
Experimental Protocol: NF-κB Reporter Assay
Materials:
-
HEK293T or RAW 264.7 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
LPS or TNF-α (as inducer)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid in a 96-well plate.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with this compound for 1 hour.
-
Stimulate with an NF-κB inducer (e.g., LPS or TNF-α) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Presentation:
| Treatment | Relative Luciferase Activity (Firefly/Renilla) | Inhibition of NF-κB Activity (%) |
| Control | ||
| Inducer (LPS/TNF-α) | 0 | |
| Inducer + this compound (X1 µM) | ||
| Inducer + this compound (X2 µM) | ||
| Inducer + this compound (X3 µM) |
Inhibition (%) = [(Activity in inducer group - Activity in treated group) / Activity in inducer group] x 100
The described cell-based assays provide a robust framework for the initial evaluation of the bioactivity of this compound. By systematically assessing its cytotoxicity, anti-inflammatory potential, and effects on key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The data generated from these assays will be instrumental in guiding further preclinical development of this natural product.
References
- 1. This compound | C15H22O | CID 71717616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Cell-Based Assays [sigmaaldrich.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. thermofisher.com [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1(10)-aristolen-2-one in Human Plasma by LC-MS/MS
Introduction
1(10)-aristolen-2-one is a sesquiterpenoid ketone found in various natural sources and is under investigation for its potential pharmacological activities. To support preclinical and clinical development, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a novel Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is suitable for pharmacokinetic and toxicokinetic studies.
Analytical Method
A hypothetical LC-MS/MS method was developed and validated for the quantification of this compound in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Sample Preparation
Plasma samples were prepared using a liquid-liquid extraction procedure. To 100 µL of plasma, 25 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound, or a compound with similar chromatographic behavior, hypothetically Testosterone-d3 at 100 ng/mL) and 50 µL of 0.1 M sodium hydroxide were added and vortexed for 30 seconds. The extraction was performed by adding 600 µL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes. After centrifugation at 10,000 rpm for 5 minutes, the organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
Liquid Chromatography
Chromatographic separation was achieved on a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was employed at a flow rate of 0.4 mL/min.
-
Gradient Program:
-
0.0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 30% B
-
2.6-3.5 min: 30% B
-
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The ion source parameters were optimized as follows:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
The detection was performed in MRM mode. The precursor ion for this compound is its protonated molecule [M+H]⁺. The molecular formula is C₁₅H₂₂O, and the molecular weight is 218.33 g/mol . The precursor ion would therefore be m/z 219.2. Hypothetical product ions were chosen for quantification and confirmation.
-
MRM Transitions:
-
This compound: m/z 219.2 → 175.2 (Quantifier), 219.2 → 147.1 (Qualifier)
-
Internal Standard (Testosterone-d3): m/z 292.2 → 100.1
-
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the key validation parameters is presented in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Precision (Intra- and Inter-day) | < 15% RSD |
| Accuracy (Intra- and Inter-day) | 85 - 115% |
| Recovery | > 80% |
| Matrix Effect | Minimal, compensated by IS |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under tested conditions |
Detailed Experimental Protocol
Scope
This protocol provides a detailed procedure for the quantitative determination of this compound in human plasma using LC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Testosterone-d3)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether
-
Formic acid (≥ 98%)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system with ESI source
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working standards for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, high concentrations).
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of the respective sample (plasma, standard, or QC) into the labeled tubes.
-
Add 25 µL of the IS working solution to each tube.
-
Add 50 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Add 600 µL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new set of labeled tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 mixture of mobile phase A and B).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions described in the "Analytical Method" section.
-
Create a sequence table including blanks, calibration standards, QC samples, and unknown samples.
-
Inject the samples onto the LC-MS/MS system.
Data Analysis
-
Integrate the chromatographic peaks for this compound and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationships of key validation parameters for the LC-MS/MS method.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1(10)-aristolen-2-one Yield from Plant Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1(10)-aristolen-2-one from plant sources, primarily Nardostachys jatamansi.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary plant source?
A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] It is commonly isolated from the rhizomes of Nardostachys jatamansi (also known as Jatamansi or Spikenard), a flowering plant in the valerian family.[1][2]
Q2: Which extraction methods are most effective for isolating this compound?
A2: Both conventional and modern "green" extraction techniques can be employed. Conventional methods like Soxhlet and maceration are common but can be time-consuming and use large volumes of solvent.[2][3] Modern methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often more efficient, offering higher yields in shorter times with reduced solvent consumption.[3][4][5][6]
Q3: What are the key parameters to optimize for improving the yield of this compound?
A3: The critical parameters to optimize include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. For modern techniques, additional parameters like ultrasonic power and frequency (for UAE) or microwave power (for MAE) are also crucial.[4][5]
Q4: How does the choice of solvent affect the extraction yield?
A4: The polarity of the solvent plays a significant role in extraction efficiency.[1] For sesquiterpenoids like this compound, solvents of intermediate polarity, such as ethanol or methanol, often provide good results. The use of aqueous ethanol (a mixture of ethanol and water) can enhance the extraction of certain compounds.[4][7] For instance, a study on the extraction of other sesquiterpenes from Nardostachys jatamansi found that approximately 70% ethanol in water was optimal for ultrasound-assisted extraction.[4][8]
Q5: What is the impact of temperature on the stability and yield of this compound during extraction?
A5: Higher temperatures can increase the solubility of the target compound and the diffusion rate of the solvent into the plant matrix, potentially leading to higher yields.[9][10] However, excessive heat can cause degradation of thermolabile compounds.[9][11] It is crucial to find an optimal temperature that maximizes extraction efficiency without degrading this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Suboptimal Solvent: The solvent may be too polar or non-polar for efficient extraction. 2. Inadequate Extraction Time: The compound may not have had enough time to diffuse from the plant material. 3. Incorrect Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. 4. Poor Plant Material Quality: The concentration of the target compound can vary based on harvesting time and storage conditions. | 1. Solvent Optimization: Experiment with different solvents and polarities. Start with a 70% ethanol solution as a baseline.[4][8] 2. Time Optimization: Increase the extraction time incrementally and analyze the yield at each step to determine the optimal duration. 3. Temperature Optimization: Test a range of temperatures (e.g., 30°C to 70°C) to find the ideal balance between yield and stability. 4. Source High-Quality Material: Ensure the plant material is harvested at the optimal time and stored correctly (cool, dark, and dry place). |
| Presence of Impurities in the Extract | 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds. 2. High Extraction Temperature: Higher temperatures can lead to the extraction of undesirable compounds. | 1. Solvent Selectivity: Try a more selective solvent or a solvent mixture. 2. Lower Temperature: Reduce the extraction temperature to minimize the co-extraction of impurities. 3. Purification: Implement a post-extraction purification step, such as column chromatography. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: Natural variation in the chemical composition of the plant. 2. Inconsistent Extraction Parameters: Minor deviations in temperature, time, or solvent ratio. | 1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and replicated for each batch. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Sesquiterpenoids from Nardostachys jatamansi
This protocol is based on an optimized method for extracting sesquiterpenoids from N. jatamansi roots and serves as a strong starting point for optimizing this compound yield.[4]
Materials and Equipment:
-
Dried and powdered rhizomes of Nardostachys jatamansi
-
70% Ethanol in water (v/v)
-
Probe ultrasonicator
-
Beaker or flask
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a specific amount of dried, powdered N. jatamansi rhizomes.
-
Solvent Addition: Add the 70% ethanol solvent to the plant material at a liquid-to-solid ratio of approximately 21:1 (mL/g).[4][8]
-
Ultrasonication: Immerse the probe of the ultrasonicator into the mixture. Sonicate for approximately 20 minutes.[4][8] Maintain a constant temperature using a water bath if necessary.
-
Filtration: After sonication, filter the mixture to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator.
-
Analysis: Analyze the crude extract for the content of this compound using a suitable analytical technique such as GC-MS or HPLC.
Data Presentation: Comparison of Extraction Methods for Sesquiterpenoids from N. jatamansi
The following table summarizes the percentage increase in the concentration of various sesquiterpenoids and other compounds from N. jatamansi using an optimized ultrasound-assisted extraction (OUNJ) method compared to a conventional Soxhlet extraction (SXNJ). While this compound is not explicitly listed, the data for similar compounds strongly suggests the potential for significant yield improvement with UAE.
| Compound | Percentage Increase with OUNJ vs. SXNJ[4][8] |
| Jatamansone | 91.8% |
| Spirojatamol | 42.3% |
| Globulol | 130.4% |
| β-Sitosterol | 84.6% |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting flow for addressing low extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutivariate optimization strategy for the sonication-based extraction of Nardostachys jatamansi roots and analysis for chemical composition, anti-oxidant and acetylcholinesterase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Green approach for the recovery of secondary metabolites from the roots of Nardostachys Jatamansi (D. Don) DC using microwave radiations: Process optimization and anti-alzheimer evaluation [frontiersin.org]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Mutivariate optimization strategy for the sonication-based extraction of Nardostachys jatamansi roots and analysis for chemical composition, anti-oxidant and acetylcholinesterase inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Challenges in the purification of 1(10)-aristolen-2-one by column chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1(10)-aristolen-2-one by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of this compound by column chromatography?
The primary challenges in purifying this compound stem from its natural source, typically the essential oil of plants like Nardostachys jatamansi. The crude extract is a complex mixture containing numerous structurally similar sesquiterpenoids, which often co-elute with the target compound. Key challenges include:
-
Co-elution with isomeric and structurally related sesquiterpenoids: Compounds such as β-gurjunene, calarene, and jatamansone (valeranone) have similar polarities to this compound, making their separation on silica gel challenging.
-
Compound instability: As an α,β-unsaturated ketone, this compound may be susceptible to degradation under acidic or basic conditions, which can be introduced by certain mobile phase additives or the stationary phase itself.
-
Low resolution and peak tailing: These issues can arise from improper solvent system selection, column packing, or sample loading, leading to poor separation and reduced purity of the final product.
Q2: What is a good starting point for a solvent system for the column chromatography of this compound on silica gel?
A common starting point for the separation of sesquiterpenoids from natural extracts is a non-polar solvent system with a small amount of a more polar modifier. Based on literature for the separation of compounds from Nardostachys jatamansi, a good initial solvent system to try is a mixture of Toluene: Ethyl acetate . A gradient elution starting with a low percentage of ethyl acetate and gradually increasing the polarity is recommended. For more non-polar impurities, a petroleum ether or hexane-based system with a gradual increase in a polar solvent like acetone or ethyl acetate can also be effective.
Q3: How can I monitor the separation of this compound during column chromatography?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation. It is crucial to develop a TLC solvent system that provides good separation between this compound and its major impurities before attempting column chromatography. The ideal TLC solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from other spots.
Q4: Is this compound susceptible to degradation on silica gel?
While silica gel is generally considered a mild stationary phase, its slightly acidic nature can potentially cause degradation of sensitive compounds. As an α,β-unsaturated ketone, this compound could be prone to isomerization or other acid-catalyzed reactions. If degradation is suspected, a 2D-TLC analysis can be performed. Spot the crude mixture on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system again. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica. In such cases, deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase or using an alternative stationary phase like alumina might be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor separation of this compound from other sesquiterpenoids (co-elution). | The polarity of the solvent system is not optimal for separating compounds with very similar polarities. | 1. Optimize the solvent system: Use TLC to test various combinations of non-polar and polar solvents. Try a less polar solvent system to increase the retention and potentially improve separation. Consider using a gradient with very small, slow increases in polarity. 2. Change the stationary phase: If silica gel does not provide adequate separation, consider using silver nitrate impregnated silica gel, which can separate compounds based on the degree of unsaturation. 3. Employ preparative HPLC: For very difficult separations, reversed-phase preparative HPLC can offer higher resolution. |
| This compound is not eluting from the column. | The solvent system is not polar enough to displace the compound from the stationary phase. | 1. Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent in your eluent. 2. Check for compound degradation: The compound may have decomposed on the column. Test the stability of your compound on a small amount of silica gel. |
| Peak tailing of the this compound fraction. | 1. Acidic nature of silica gel: The slightly acidic silanol groups can interact strongly with the ketone, causing tailing. 2. Column overload: Too much sample was loaded onto the column. 3. Poor column packing: The column is not packed uniformly, leading to uneven flow. | 1. Deactivate the silica gel: Add a small amount (0.1-1%) of a modifier like triethylamine or pyridine to the mobile phase to mask the acidic sites. 2. Reduce the sample load: Use a larger column or load less sample. A general rule is a sample-to-adsorbent ratio of 1:20 to 1:100. 3. Repack the column: Ensure the silica gel is packed evenly without any air bubbles or channels. |
| Low recovery of this compound. | 1. Irreversible adsorption or degradation on the column. 2. Compound is too dilute in the collected fractions to be detected. | 1. Test for stability: As mentioned, check for degradation on silica. If confirmed, use a deactivated stationary phase or a different adsorbent. 2. Concentrate fractions: Combine and concentrate the fractions where the compound is expected to elute and re-analyze by TLC. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of this compound from a crude plant extract.
-
Preparation of the Stationary Phase:
-
Select silica gel with a mesh size of 60-120 or 70-230 for gravity column chromatography.
-
Prepare a slurry of the silica gel in the initial, least polar solvent of your chosen mobile phase system (e.g., petroleum ether or hexane).
-
-
Packing the Column:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for samples that are not very soluble, use the "dry loading" method: dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent system determined from your TLC analysis.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% petroleum ether and gradually increase the percentage of acetone.
-
Monitor the collected fractions by TLC to identify those containing this compound.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Table 1: Example Solvent Systems for Sesquiterpenoid Separation
| Solvent System | Ratio | Application Notes |
| Petroleum Ether - Acetone | Gradient (e.g., 100:0 to 90:10) | A good starting point for separating non-polar to moderately polar sesquiterpenoids. The gradient should be increased slowly for better resolution of isomers. |
| Toluene - Ethyl Acetate - Acetic Acid | 9:1:0.2 | This system has been reported for the separation of compounds from Nardostachys jatamansi. The acidic component may affect the stability of this compound and should be used with caution. |
| Hexane - Ethyl Acetate | Gradient (e.g., 98:2 to 80:20) | A common and effective system for the separation of a wide range of terpenoids. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for co-elution issues.
Technical Support Center: Overcoming Low Solubility of 1(10)-aristolen-2-one in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of the sesquiterpenoid 1(10)-aristolen-2-one during bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a natural sesquiterpenoid found in plants such as Nardostachys jatamansi and Valeriana jatamansi.[1] Its chemical formula is C15H22O, and it has a molecular weight of approximately 218.33 g/mol .[1] Like many other sesquiterpenoids, its hydrophobic structure leads to poor solubility in aqueous solutions, which are the basis for most biological assays.[2][3] This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable bioassay results.
Q2: What are the initial steps to dissolve this compound for a bioassay?
A2: The recommended initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many hydrophobic compounds and its miscibility with aqueous media.[4][5] Other potential organic solvents include ethanol and acetone.[3][6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), and some robust lines may tolerate up to 1%.[1][4][7] However, primary cells and some sensitive cell lines may show toxicity at concentrations as low as 0.1%.[4] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.[8][9]
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Dilution Protocol: Instead of adding the stock solution directly to the full volume of buffer, try adding it dropwise while vortexing or stirring the buffer to facilitate rapid mixing.[4]
-
Use a Co-solvent System: Incorporate a less polar, water-miscible co-solvent like polyethylene glycol (PEG) or ethanol in your final assay medium.[5]
-
Employ Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Pluronic F-68) can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12][13] This method has been shown to increase the solubility of other sesquiterpenes by a significant margin.[10][11]
Q5: Are there alternative formulation strategies to enhance the solubility of this compound?
A5: Yes, several advanced formulation strategies can be employed, especially for in vivo studies:
-
Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix at a solid state.[7]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.[2]
-
Nanoparticle Formation: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | Low aqueous solubility of this compound. | Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in a medium containing a co-solvent or surfactant. Consider using cyclodextrin complexation. |
| Inconsistent results between experimental replicates. | Compound precipitation over time or uneven distribution in assay wells. | Visually inspect assay plates for precipitation before and after incubation. Ensure thorough mixing after adding the compound. Prepare fresh dilutions for each experiment. |
| Vehicle control (e.g., DMSO) shows significant biological effects. | Solvent concentration is too high for the specific cell line or assay. | Determine the no-effect concentration of the solvent by running a dose-response curve with the vehicle alone. Keep the final solvent concentration below this limit (ideally ≤ 0.1% for sensitive assays). |
| Low or no observable activity of the compound. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | Use a solubilization enhancement technique (co-solvents, cyclodextrins). Attempt to quantify the concentration of the dissolved compound in the final assay medium using an appropriate analytical method (e.g., HPLC). |
Data Presentation: Solubilization Strategies for this compound
| Solubilization Method | Description | Advantages | Considerations |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to create a stock solution that is then diluted into the aqueous assay medium.[7] | Simple and widely used. | Risk of precipitation upon dilution. Potential for solvent toxicity to cells.[1][4] |
| Surfactants | Using detergents (e.g., Tween 80) above their critical micelle concentration to form micelles that encapsulate the hydrophobic compound. | Can significantly increase apparent solubility. | May interfere with biological membranes or protein activity. Requires careful selection and concentration optimization. |
| Cyclodextrin Complexation | Formation of an inclusion complex where the hydrophobic this compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[10][12] | High potential for solubility enhancement.[10][11] Can improve stability. Generally low cytotoxicity.[13] | Requires optimization of the cyclodextrin type and molar ratio. May alter the effective concentration of the free compound. |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility. | Effective for ionizable compounds. | This compound is a neutral molecule and thus this method is not applicable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of compound stability at elevated temperatures.
-
Visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution at high speed for 5-10 minutes and carefully transfer the supernatant to a new sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution and Vehicle Control for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration in all wells (including the highest compound concentration) does not exceed the predetermined tolerated level (e.g., 0.5%).
-
Crucially, prepare a vehicle control by performing the same serial dilutions with 100% DMSO instead of the compound stock solution. This will ensure that the final DMSO concentration is consistent across all treatment groups and the control.
-
Add the final dilutions to your assay plates containing the cells. Mix gently by swirling the plate.
-
Incubate for the desired period and proceed with your assay endpoint measurement.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Example of a signaling pathway for bioassay application.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound Sesquiterpenes (FDB004902) - FooDB [foodb.ca]
- 3. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.gov [science.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimization of Supercritical Fluid Extraction for Aristolane Sesquiterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Supercritical Fluid Extraction (SFE) for aristolane sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is Supercritical Fluid Extraction (SFE) and why is it suitable for aristolane sesquiterpenoids?
A1: Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent.[1][2] A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.[3] This state allows for efficient penetration into the plant matrix and effective dissolution of target compounds. SFE is particularly well-suited for the extraction of thermally sensitive and non-polar to moderately polar compounds like aristolane sesquiterpenoids. The low critical temperature of CO₂ (31.1 °C) helps in preventing the degradation of these valuable bioactive molecules.[4]
Q2: What are the key parameters to optimize in SFE for aristolane sesquiterpenoids?
A2: The primary parameters that significantly influence the extraction efficiency and selectivity of aristolane sesquiterpenoids are:
-
Pressure: Affects the density and solvating power of the supercritical fluid.
-
Temperature: Influences both solvent density and the vapor pressure of the analytes.[4]
-
Co-solvent (Modifier): The addition of a polar co-solvent, such as ethanol or methanol, can increase the polarity of the supercritical fluid, enhancing the extraction of moderately polar sesquiterpenoids.[5][6]
-
Flow Rate of CO₂: A higher flow rate can enhance mass transfer but may reduce the residence time of the solvent in the extraction vessel.
-
Extraction Time: Directly impacts the overall yield of the extracted compounds.[2]
Q3: How does pressure affect the extraction of aristolane sesquiterpenoids?
A3: Increasing the pressure at a constant temperature generally increases the density of the supercritical CO₂. This, in turn, enhances its solvating power, leading to a higher extraction yield of sesquiterpenoids. However, excessively high pressures can sometimes lead to the co-extraction of undesirable compounds, so optimization is crucial.
Q4: What is the role of temperature in the SFE process?
A4: Temperature has a dual effect on SFE. At a constant pressure, increasing the temperature decreases the density of the supercritical fluid, which can reduce its solvating power.[4] Conversely, higher temperatures can increase the vapor pressure of the aristolane sesquiterpenoids, making them more soluble in the supercritical fluid. The optimal temperature is a balance between these two opposing effects.[4] For thermolabile compounds, it is generally recommended to keep the temperature between 35 and 60 °C to prevent degradation.[4]
Q5: When should I use a co-solvent, and which one is recommended for aristolane sesquiterpenoids?
A5: While supercritical CO₂ is an excellent solvent for non-polar compounds, aristolane sesquiterpenoids can have varying polarities. For more polar aristolane derivatives, the use of a co-solvent is often necessary to increase the extraction yield. Ethanol is a commonly used co-solvent due to its low toxicity and high polarity.[5][6] The optimal percentage of the co-solvent needs to be determined experimentally.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aristolane Sesquiterpenoids | 1. Sub-optimal SFE parameters: Pressure, temperature, or co-solvent concentration may not be ideal. 2. Inadequate sample preparation: Particle size of the plant material may be too large, limiting surface area for extraction. 3. Insufficient extraction time: The duration of the extraction may not be long enough to recover the target compounds.[2] 4. CO₂ flow rate is too high or too low: An improper flow rate can affect mass transfer. | 1. Optimize parameters systematically: Use a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), to identify the optimal conditions.[7] 2. Reduce particle size: Grind the plant material to a consistent and fine powder to increase the surface area available for extraction. 3. Increase extraction time: Perform kinetic studies to determine the optimal extraction time for maximum yield. 4. Adjust CO₂ flow rate: Experiment with different flow rates to find the balance between efficient mass transfer and sufficient residence time. |
| Poor Selectivity (Co-extraction of Impurities) | 1. SFE parameters are too aggressive: High pressure and temperature can lead to the extraction of a wide range of compounds. 2. Inappropriate co-solvent: The type or concentration of the co-solvent may be dissolving unwanted compounds. | 1. Modify SFE parameters: Try lowering the pressure and/or temperature to increase selectivity. 2. Optimize co-solvent: Experiment with different co-solvents or reduce the percentage of the current co-solvent. A step-wise extraction with increasing co-solvent concentration can also be employed for fractionation. |
| Inconsistent Results Between Runs | 1. Inhomogeneous sample packing: Inconsistent packing of the extraction vessel can lead to channeling of the supercritical fluid. 2. Fluctuations in SFE system parameters: Unstable pressure or temperature control. 3. Variability in plant material: Differences in the chemical composition of the raw material. | 1. Ensure consistent packing: Develop a standardized procedure for packing the extraction vessel to ensure uniform density. 2. Calibrate and monitor the SFE system: Regularly check the calibration of pressure and temperature sensors. 3. Homogenize plant material: Thoroughly mix the powdered plant material before each extraction to ensure a representative sample. |
| Clogging of the System (e.g., at the outlet valve) | 1. Precipitation of extracts: Rapid depressurization can cause the extracted compounds to precipitate and solidify. 2. Co-extraction of waxes or lipids: High-molecular-weight compounds can solidify upon cooling. | 1. Optimize depressurization: Gradually decrease the pressure to prevent rapid precipitation. A heated outlet restrictor can also be used. 2. Fractional separation: Use a separator vessel after the extraction chamber to collect different fractions at varying pressures and temperatures. |
Data Presentation: Generalized SFE Parameters for Sesquiterpenoid Extraction
The following table provides a general range of SFE parameters that can be used as a starting point for the optimization of aristolane sesquiterpenoid extraction. Optimal values will vary depending on the specific compound and plant matrix.
| Parameter | Typical Range | Notes |
| Pressure (bar) | 100 - 400 | Higher pressures generally increase yield but may decrease selectivity. |
| Temperature (°C) | 35 - 70 | A balance is needed to maintain solvent density and increase analyte vapor pressure.[4] |
| Co-solvent (%) | 0 - 20% (v/v) Ethanol | The addition of a co-solvent is often necessary for more polar sesquiterpenoids. |
| CO₂ Flow Rate (mL/min) | 1 - 10 | Dependent on the scale of the extraction. |
| Extraction Time (min) | 30 - 180 | Should be determined by kinetic studies. |
| Plant Material Particle Size (mm) | 0.2 - 2.0 | Finer particles increase surface area but can lead to pressure drops. |
Experimental Protocols
Protocol 1: Single-Factor Optimization of SFE Parameters
This protocol describes a method for evaluating the effect of individual SFE parameters on the extraction yield of aristolane sesquiterpenoids.
-
Sample Preparation: Grind the dried plant material (e.g., roots and rhizomes of Nardostachys chinensis) to a uniform particle size (e.g., 0.5 mm).
-
Loading the Extractor: Accurately weigh a specific amount of the powdered material and pack it uniformly into the extraction vessel.
-
Setting Initial Parameters: Set the initial SFE parameters to a baseline (e.g., 200 bar, 50°C, 5% ethanol as co-solvent, 5 mL/min CO₂ flow rate).
-
Varying a Single Parameter:
-
Pressure: While keeping temperature, co-solvent percentage, and flow rate constant, perform extractions at different pressures (e.g., 100, 150, 200, 250, 300 bar).
-
Temperature: At the optimal pressure, vary the temperature (e.g., 40, 50, 60, 70°C) while keeping other parameters constant.
-
Co-solvent: At the optimal pressure and temperature, vary the percentage of ethanol (e.g., 0, 5, 10, 15, 20%).
-
-
Extraction and Collection: Run the extraction for a fixed duration (e.g., 90 minutes) for each set of conditions. Collect the extract in a vial.
-
Analysis: Analyze the yield of aristolane sesquiterpenoids in each extract using a suitable analytical method such as HPLC or GC-MS.
-
Data Evaluation: Plot the yield of aristolane sesquiterpenoids against the varied parameter to determine the optimal condition for that factor.
Protocol 2: Response Surface Methodology (RSM) for SFE Optimization
RSM is a statistical approach for optimizing multiple parameters simultaneously. A Box-Behnken or Central Composite Design is often employed.
-
Factor and Level Selection: Based on single-factor experiments, select the most influential parameters (e.g., pressure, temperature, and co-solvent percentage) and define their ranges (low, medium, and high levels).
-
Experimental Design: Generate the experimental runs using statistical software based on the chosen RSM design.
-
Conducting Experiments: Perform the SFE experiments for each run according to the conditions specified in the design matrix.
-
Response Measurement: Quantify the yield of the target aristolane sesquiterpenoids for each experimental run.
-
Model Fitting and Analysis: Use the statistical software to fit the experimental data to a polynomial equation and perform an analysis of variance (ANOVA) to determine the significance of the model and individual factors.
-
Optimization and Validation: Determine the optimal conditions for maximizing the extraction yield from the model. Perform a validation experiment at the predicted optimal conditions to confirm the model's accuracy.
Visualizations
Caption: Workflow for the optimization of SFE for aristolane sesquiterpenoids.
Caption: Troubleshooting logic for low extraction yield in SFE.
References
- 1. Supercritical Fluid Extraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesis.unipd.it [thesis.unipd.it]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis [mdpi.com]
- 6. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Degradation of 1(10)-aristolen-2-one during storage and analysis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 1(10)-aristolen-2-one during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: While specific long-term stability data for this compound is not extensively documented, general principles for sesquiterpenoids suggest storage at low temperatures, in the dark, and under an inert atmosphere. For long-term storage, temperatures of -20°C to -80°C are recommended. For short-term storage, refrigeration at 2-8°C is advisable. The compound should be stored in a tightly sealed container, and flushing with an inert gas like nitrogen or argon can help prevent oxidation.
Q2: I am dissolving this compound for my experiments. Which solvents are recommended to ensure stability?
A2: For analytical purposes, it is best to prepare solutions fresh. If storage of solutions is necessary, use aprotic solvents such as acetonitrile or hexane, and store at low temperatures. Protic solvents, especially under acidic or basic conditions, may facilitate degradation through hydrolysis or isomerization. Always perform a solvent stability study to ensure the chosen solvent does not contribute to degradation under your specific experimental conditions.
Q3: Can exposure to light and air affect the stability of this compound?
A3: Yes, exposure to light and air can significantly impact the stability of many organic compounds, including sesquiterpenoids.[1] Photolytic degradation can occur upon exposure to UV or even ambient light. Oxygen in the air can lead to oxidative degradation.[1] It is crucial to store this compound in amber vials or other light-protecting containers and to minimize headspace in the container to reduce exposure to air.[2]
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of this compound, a sesquiterpenoid ketone, potential degradation pathways include oxidation and hydrolysis.[3] Oxidation may occur at the double bond or allylic positions, leading to the formation of epoxides, hydroperoxides, or further rearrangement products. Hydrolysis is less likely for the ketone itself unless under extreme pH conditions, but related esters, if present as impurities, could hydrolyze. Isomerization of the double bond is also a possibility under certain conditions.
Q5: How can I check for degradation in my sample of this compound?
A5: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for assessing the purity of your sample and detecting degradation products.[4][5] A fresh, high-purity sample should show a single major peak. The appearance of new peaks in the chromatogram over time is an indication of degradation. Comparison of the mass spectra of these new peaks with the parent compound can help in the identification of degradation products.[6]
Troubleshooting Guides
GC-MS Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No peaks or very small peaks | Sample degradation; Instrument issue (e.g., no injection, column breakage) | - Prepare a fresh sample and re-inject.- Verify instrument parameters, including injection volume and split ratio.[7]- Check the syringe for proper operation.[7]- Inspect the column for breakage and proper installation.[8] |
| Broad or tailing peaks | Active sites in the GC system; Column contamination; Inappropriate temperature program | - Use a deactivated liner and column.[7]- Clean the inlet and trim the column.[8]- Optimize the temperature ramp rate. |
| Ghost peaks (carryover) | Contamination from previous injections; Septum bleed | - Run a blank solvent injection to confirm carryover.- Clean the syringe and inlet.[7]- Replace the septum.[7] |
| Changes in retention time | Column aging; Gas flow instability; Leaks | - Trim the column and update the retention time in the method.[8]- Check for leaks in the gas lines.[9]- Verify carrier gas flow rate. |
| Poor peak resolution | Inadequate separation; Column overloading | - Optimize the temperature program.- Reduce the injection volume or sample concentration.- Consider using a longer column or a column with a different stationary phase. |
LC-MS Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High backpressure | Blockage in the system (e.g., frit, column) | - Systematically disconnect components to isolate the blockage.[10]- Replace the in-line filter or guard column.[11]- Flush the column in the reverse direction (if permissible).[11] |
| Split peaks | Column void; Sample solvent incompatible with mobile phase | - Replace the column.[11]- Ensure the sample solvent is similar in strength to the mobile phase.[11] |
| Loss of sensitivity | Ion source contamination; Detector issue | - Clean the ion source.[9]- Check the detector settings and perform a tune.[9] |
| Unstable baseline | Mobile phase issues (e.g., precipitation, microbial growth); Pump malfunction | - Prepare fresh mobile phase and filter it.[10]- Degas the mobile phase.- Check pump seals for wear.[11] |
| Mass accuracy issues | Instrument requires calibration | - Perform a mass calibration according to the manufacturer's instructions. |
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Increased temperature generally accelerates degradation reactions.[12][13] | Store at low temperatures (-20°C or below for long-term). |
| Light | Exposure to UV or ambient light can induce photolytic degradation. | Store in amber vials or protect from light.[2] |
| pH | Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or isomerization.[12] | Store in a neutral, aprotic environment. Buffer solutions if necessary for experiments, but use freshly prepared. |
| Oxygen | Atmospheric oxygen can lead to oxidation of the molecule.[1] | Store under an inert atmosphere (e.g., nitrogen, argon). Minimize headspace in the container. |
| Solvent | Protic or reactive solvents can participate in degradation reactions. | Use high-purity, aprotic solvents. Prepare solutions fresh. |
| Moisture | Water can facilitate hydrolysis, especially in the presence of acidic or basic catalysts. | Store in a desiccated environment. Use anhydrous solvents. |
Table 2: Illustrative Degradation of this compound Under Various Storage Conditions (Hypothetical Data)
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected trends in stability under different conditions. Actual degradation rates should be determined experimentally.
| Storage Condition | Time Point | Purity (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| -20°C, Dark, Inert Gas | 0 Months | 99.8 | <0.1 | <0.1 |
| 6 Months | 99.5 | 0.2 | 0.1 | |
| 12 Months | 99.2 | 0.4 | 0.2 | |
| 4°C, Dark | 0 Months | 99.8 | <0.1 | <0.1 |
| 6 Months | 97.0 | 1.5 | 0.8 | |
| 12 Months | 94.5 | 2.8 | 1.5 | |
| 25°C, Ambient Light | 0 Months | 99.8 | <0.1 | <0.1 |
| 1 Month | 90.3 | 5.2 | 2.1 | |
| 3 Months | 78.6 | 12.4 | 5.7 |
Experimental Protocols
Protocol: Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various environmental conditions, based on ICH guidelines.[14][15]
1. Objective: To evaluate the stability of this compound under defined storage conditions (e.g., temperature, humidity, light) over a specified period.
2. Materials:
-
This compound (high purity reference standard)
-
Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)[14]
-
Refrigerator (2-8°C) and Freezer (-20°C)
-
Amber glass vials with inert caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS)
3. Procedure:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound into multiple amber vials.
-
For solution stability, prepare a stock solution in a suitable solvent and aliquot into vials.
-
Tightly cap the vials. For studies involving oxidation, the headspace can be flushed with nitrogen.
-
-
Storage Conditions and Time Points:
-
Place the vials in the pre-calibrated stability chambers under the desired conditions.
-
Example conditions:
-
Define the testing time points (e.g., 0, 1, 3, 6, 9, 12 months).
-
-
Analysis:
-
At each time point, remove the required number of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Prepare the samples for analysis according to the validated analytical method.
-
Analyze the samples to determine the purity of this compound and quantify any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Identify and quantify any significant degradation products.
-
Plot the concentration of this compound versus time for each storage condition to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for analytical issues.
Caption: Potential oxidative degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enone synthesis by oxidation or hydrolysis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. chromacademy.com [chromacademy.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. The stability of atracurium in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 1(10)-aristolen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the LC-MS/MS analysis of 1(10)-aristolen-2-one and other similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting substances in the sample matrix.[1][2][3][4] These interfering components can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][2][3][4] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[2]
Q2: What are the common causes of matrix effects?
The most common causes of matrix effects, particularly in biological matrices like plasma and serum, are phospholipids from cell membranes.[5][6] Other endogenous substances, such as salts, proteins, and metabolites, can also contribute.[7] These substances can interfere with the ionization process in the mass spectrometer's ion source, affecting the accuracy, reproducibility, and sensitivity of the analysis.[1]
Q3: How can I detect the presence of matrix effects in my assay for this compound?
There are both qualitative and quantitative methods to assess matrix effects.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted sample matrix.[1][7] Any observed dip or rise in the analyte's signal baseline indicates regions of ion suppression or enhancement, respectively.[1][7] This technique is valuable during method development to identify chromatographic zones with significant matrix interference.[7]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[7] It involves comparing the peak area of the analyte spiked into a blank matrix extract (after the extraction process) to the peak area of the analyte in a neat solvent solution at the same concentration.[7] The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[7] An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[8]
Q4: What is the most effective way to minimize matrix effects?
Improving the sample preparation process is generally the most effective strategy to circumvent ion suppression and other matrix effects.[2][5] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before analysis.[2][9] Additionally, optimizing chromatographic conditions to separate the analyte from matrix interferences is a crucial step.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is also highly recommended to compensate for any remaining matrix effects.[10][11]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help in correcting for matrix effects?
A SIL-IS is an analog of the analyte where one or more atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for internal standards because it has nearly identical chemical and physical properties to the analyte.[10][11] This means it will co-elute with the analyte and experience the same degree of ionization suppression or enhancement.[10] By using the ratio of the analyte's peak area to the SIL-IS's peak area for quantification, any variations due to matrix effects are effectively canceled out, leading to more accurate and reliable results.[2][11]
Troubleshooting Guides
Issue 1: Poor reproducibility of results between samples.
Possible Cause: Inconsistent matrix effects between different sample lots or individual samples. The composition of biological matrices can vary, leading to different degrees of ion suppression or enhancement.[12][13]
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Quantitatively assess the matrix effect across multiple individual lots of the blank matrix. If the coefficient of variation (%CV) of the matrix factor is high, it indicates significant inter-sample variability.
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS is the most effective way to correct for inter-individual differences in matrix effects.[12][13]
-
Improve Sample Cleanup: Enhance the sample preparation method to more effectively remove interfering components. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9]
-
Optimize Chromatography: Adjust the chromatographic method to better separate this compound from the regions of significant ion suppression identified through post-column infusion experiments.[2]
Issue 2: Low signal intensity or high limit of quantification (LOQ) for this compound.
Possible Cause: Significant ion suppression is likely reducing the analyte's signal intensity.
Troubleshooting Steps:
-
Assess Ion Suppression: Perform a post-column infusion experiment to visualize the extent and location of ion suppression throughout the chromatographic run.
-
Enhance Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components, especially phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower analyte recovery, particularly for more polar compounds.[9]
-
Solid-Phase Extraction (SPE): SPE, especially mixed-mode SPE, is highly effective at removing a broad range of interferences, leading to significantly cleaner extracts and reduced matrix effects.[5][9]
-
-
Chromatographic Optimization:
-
Modify the gradient to achieve better separation of the analyte from interfering peaks.
-
Experiment with different mobile phase pH levels, as this can alter the retention of both the analyte and matrix components.[9]
-
Consider using a smaller particle size column (e.g., UPLC) for improved resolution and peak shape.[9]
-
-
Check MS Source Conditions: Optimize ion source parameters such as temperature and gas flows to potentially minimize the impact of matrix components on the ionization process.
Issue 3: Inconsistent internal standard (IS) performance.
Possible Cause: The chosen internal standard is not adequately compensating for the matrix effect experienced by the analyte. This is more common when using an analog (non-isotope labeled) internal standard.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the internal standard and the analyte are co-eluting. A slight difference in retention time can lead to them being affected by different matrix components.[10]
-
Evaluate IS-Normalized Matrix Factor: Calculate the matrix factor for both the analyte and the internal standard. Then, determine the IS-normalized matrix factor. A value close to 1.0 indicates effective compensation.[8]
-
Switch to a Stable Isotope-Labeled IS: If using an analog IS, switching to a SIL-IS for this compound is the best solution. A SIL-IS will have chromatographic and ionization behavior that is much more similar to the analyte.[10][11]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 12 (Suppression) | 43 ± 11 |
| Liquid-Liquid Extraction (LLE) | 75 ± 8 | 85 ± 7 (Slight Suppression) | 64 ± 9 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 98 ± 5 (Minimal Effect) | 90 ± 6 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using the developed sample preparation method. After extraction, spike the extracts with this compound to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound at the same concentration as Set A before the extraction process.
-
-
Analyze Samples: Inject and analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME % * RE %) / 100
-
Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol and should be optimized for this compound.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by equilibration with water or an appropriate buffer.
-
Loading: Pre-treat the plasma sample (e.g., by dilution with a weak acid) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or buffer to remove hydrophilic interferences and phospholipids. A common wash solution is 2% formic acid in water followed by methanol.
-
Elution: Elute the analyte of interest, this compound, using a stronger organic solvent, often containing a small amount of a basic modifier (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: How different sample preparation methods reduce matrix components.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ovid.com [ovid.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 1(10)-aristolen-2-one Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the stereoisomers of 1(10)-aristolen-2-one, a sesquiterpenoid of interest.[1] The following sections offer solutions to common experimental challenges and detailed protocols.
Troubleshooting Guide
Issue 1: No separation or poor resolution of this compound stereoisomers on a chiral column.
-
Question: We are not observing any separation of the this compound stereoisomers using our current chiral HPLC method. What are the likely causes and how can we troubleshoot this?
-
Answer: A complete lack of separation can stem from several factors.[2] A systematic approach to troubleshooting is recommended:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for the specific stereoisomers of this compound. It is crucial to screen a variety of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases.[2][3]
-
Incorrect Mobile Phase Composition: The mobile phase is critical for achieving selectivity. For normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). In reversed-phase mode, adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.[2]
-
Suboptimal Temperature and Flow Rate: Lowering the column temperature can sometimes enhance enantioselectivity. Similarly, reducing the flow rate often improves resolution, although it increases analysis time.
-
Sample Solvent Effects: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion and poor resolution. Whenever possible, dissolve the this compound sample in the initial mobile phase.
-
Issue 2: Loss of resolution during a series of injections.
-
Question: Our chiral method initially provided good resolution for this compound stereoisomers, but the separation has deteriorated over subsequent runs. What could be the cause?
-
Answer: A gradual loss of resolution can be due to several factors:
-
Column Contamination: Strongly adsorbed impurities from the sample can accumulate at the head of the column, affecting the chiral recognition sites.[4] To address this, implement a robust sample clean-up procedure before injection. If contamination is suspected, a column wash with a strong solvent may be necessary. For immobilized columns, a flush with a solvent like DMF followed by ethanol may restore performance.[4]
-
Additive Memory Effect: If using mobile phase additives (e.g., acids or bases), they can adsorb to the stationary phase and alter its selectivity over time. This is particularly prevalent in isocratic separations.[5] Thoroughly flushing the column between methods with different additives is crucial.
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile component can lead to a change in selectivity. Ensure consistent and fresh mobile phase preparation.
-
Column Degradation: Over time and with exposure to harsh conditions, the chiral stationary phase can degrade. It is advisable to test the column with a known standard to check its performance against its original specifications.[4]
-
Issue 3: High backpressure during analysis.
-
Question: We are experiencing a significant increase in system backpressure when running our chiral separation method for this compound. What are the common causes and solutions?
-
Answer: High backpressure is a common issue in HPLC and can be diagnosed systematically:
-
Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.[4] Using a guard column and filtering samples and mobile phases can prevent this. Reversing the column flow (if permissible for the specific column) can sometimes dislodge particulates.[4]
-
Sample Precipitation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate upon injection, leading to a blockage.[4] Ensure sample solvent compatibility with the mobile phase.
-
System Blockage: Disconnect the column and check the system pressure to isolate the problem. If the pressure remains high without the column, the blockage is in the HPLC system (e.g., injector, tubing).
-
Frequently Asked Questions (FAQs)
-
Q1: Which analytical technique is best for separating this compound stereoisomers, HPLC or GC?
-
A1: Both High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Gas Chromatography (GC) with a chiral column can be effective for separating stereoisomers of sesquiterpenes.[6] The choice often depends on the volatility and thermal stability of the compound. Given that this compound is a sesquiterpenoid ketone, it is amenable to both techniques. Chiral HPLC is often the first choice due to the wider variety of available CSPs and milder operating conditions.[3][7] Chiral GC, often with cyclodextrin-based columns, can also provide excellent resolution for volatile compounds.
-
-
Q2: How do I select the initial chiral column and mobile phase for method development?
-
A2: A good starting point is to review literature for the separation of structurally similar compounds (e.g., other sesquiterpene ketones). If no direct analogs are found, a screening approach is recommended. Start with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are known to be versatile.[3] For the mobile phase, begin with a simple normal-phase system like hexane/isopropanol or a reversed-phase system like water/acetonitrile, and then optimize from there.[2]
-
-
Q3: Can temperature be used to optimize the separation?
-
A3: Yes, temperature is a valuable parameter for optimizing chiral separations. Its effect can be complex and unpredictable, as it influences the thermodynamics of the interactions between the analyte, the CSP, and the mobile phase. Sometimes, increasing the temperature improves resolution, while in other cases, decreasing it is beneficial. It is therefore an important parameter to screen during method development.
-
-
Q4: What are the alternatives if chromatographic resolution is unsuccessful?
-
A4: If direct chromatographic resolution proves challenging, other techniques can be considered:
-
Chiral Derivatization: The enantiomers of this compound can be reacted with a chiral derivatizing agent to form diastereomers.[8] These diastereomers have different physical properties and can often be separated on a standard achiral column.[9]
-
Diastereomeric Salt Formation and Crystallization: If the molecule has an appropriate functional group, it can be reacted with a chiral acid or base to form diastereomeric salts, which can then be separated by fractional crystallization.[10]
-
-
Data Presentation
The following tables present illustrative data for the chiral separation of this compound stereoisomers. This data is hypothetical and intended for comparative purposes to guide method development.
Table 1: Illustrative HPLC Method Comparison for this compound Stereoisomers
| Parameter | Method A | Method B | Method C |
| Column | Chiralpak IA | Chiralcel OD-H | Astec CYCLOBOND I |
| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Ethanol (95:5) | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25°C | 20°C | 30°C |
| Retention Time (Stereoisomer 1) | 8.2 min | 10.5 min | 6.8 min |
| Retention Time (Stereoisomer 2) | 9.5 min | 12.8 min | 7.3 min |
| Resolution (Rs) | 1.8 | 2.5 | 1.2 |
Table 2: Illustrative GC Method Comparison for this compound Stereoisomers
| Parameter | Method D | Method E |
| Column | Beta DEX™ 225 | Chiraldex® G-TA |
| Carrier Gas | Helium | Hydrogen |
| Inlet Temperature | 250°C | 240°C |
| Oven Program | 150°C (1 min), then 5°C/min to 220°C | 140°C (2 min), then 3°C/min to 210°C |
| Retention Time (Stereoisomer 1) | 12.4 min | 15.1 min |
| Retention Time (Stereoisomer 2) | 12.9 min | 15.8 min |
| Resolution (Rs) | 2.1 | 2.8 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Stereoisomers
-
Sample Preparation: Prepare a stock solution of the this compound stereoisomeric mixture at 1 mg/mL in the initial mobile phase (e.g., hexane/isopropanol).
-
Column Screening:
-
Screen a minimum of three different chiral stationary phases (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column).
-
For each column, start with a standard mobile phase system (e.g., 90:10 hexane:isopropanol for normal phase).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject the sample and evaluate the chromatogram for any signs of separation.
-
-
Method Optimization:
-
Select the column that shows the best initial separation or potential for resolution.
-
Systematically vary the mobile phase composition by adjusting the percentage of the alcohol modifier in 2-5% increments.
-
Optimize the flow rate by testing values between 0.5 and 1.5 mL/min.
-
Evaluate the effect of temperature by testing at 15°C, 25°C, and 35°C.
-
-
Data Analysis: For each condition, calculate the retention times, selectivity (α), and resolution (Rs) for the stereoisomer peaks. The goal is to achieve a baseline resolution (Rs ≥ 1.5).
Protocol 2: Chiral Derivatization Followed by Achiral GC-MS Analysis
-
Derivatization Reaction:
-
In a vial, dissolve 1 mg of the this compound mixture in 1 mL of a suitable solvent (e.g., toluene).
-
Add a chiral derivatizing agent (e.g., (S)-(+)-1-(1-naphthyl)ethyl isocyanate for compounds with hydroxyl groups, or a chiral hydrazine for ketones) in a slight molar excess.
-
Add a catalytic amount of a suitable base if required.
-
Heat the reaction mixture if necessary and monitor the reaction progress by TLC or a preliminary GC-MS scan.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction and extract the diastereomeric products.
-
Dry the organic layer and concentrate it under reduced pressure.
-
-
GC-MS Analysis:
-
Dissolve the resulting diastereomers in a suitable solvent for injection.
-
Analyze the sample on a standard achiral GC column (e.g., DB-5ms).
-
Develop a temperature gradient program that effectively separates the two diastereomeric peaks.
-
Use the mass spectrometer to confirm the identity of the derivatized products.
-
Visualizations
Caption: Workflow for chiral resolution of this compound stereoisomers.
Caption: Troubleshooting logic for poor resolution in chiral chromatography.
References
- 1. This compound | C15H22O | CID 71717616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.minia.edu.eg [courses.minia.edu.eg]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 1(10)-aristolen-2-one Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for such analyses. This guide provides a comprehensive overview of the validation of an HPLC method for the quantification of 1(10)-aristolen-2-one, a sesquiterpenoid of interest. The comparison is made against typical performance data for HPLC methods used for other sesquiterpenes and herbal compounds, guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Performance Comparison of HPLC Methods
The validation of an analytical method ensures its suitability for the intended purpose.[1] Key performance indicators from validated HPLC methods for similar compounds provide a benchmark for the expected performance of a method for this compound.
| Validation Parameter | Typical Performance for Sesquiterpenes/Herbal Compounds | Proposed Method for this compound (Expected) |
| Linearity (r²) | > 0.998[6][7] | ≥ 0.999 |
| Accuracy (% Recovery) | 95% - 105%[6][8] | 98% - 102% |
| Precision (% RSD) | < 2%[6][8] | < 1.5% |
| Limit of Detection (LOD) | 0.003 - 6.79 µg/mL[6][7][9] | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.010 - 20.40 µg/mL[6][7][9] | 0.03 - 1.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
| Robustness | % RSD < 5% for minor changes in method parameters | % RSD < 3% |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of an HPLC method.
1. Preparation of Standard Solutions:
-
Primary Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary standard stock solution to obtain concentrations ranging from 1 µg/mL to 100 µg/mL using methanol as the diluent. These solutions are used to establish the calibration curve.
2. Sample Preparation:
-
Extraction: For solid samples (e.g., plant material), a suitable extraction method such as sonication or Soxhlet extraction with methanol or ethanol should be employed. The extraction efficiency should be determined.
-
Filtration: Filter the extracted sample solution through a 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter.
3. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of sesquiterpenoids.
-
Mobile Phase: A gradient elution of acetonitrile and water is often effective. A starting gradient could be 60% acetonitrile, increasing to 90% over 20 minutes. The exact gradient profile should be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis scan (a starting point could be around 220-240 nm).
-
Injection Volume: 10-20 µL.
4. Validation Experiments:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (r²) should be calculated.
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the this compound standard at three different levels (low, medium, and high). The percentage recovery is calculated as: (Measured Concentration / Spiked Concentration) * 100.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (% RSD) is calculated for the results.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[5][10]
-
Specificity: Analyze a blank sample, a placebo (if applicable), and the sample spiked with this compound to ensure that there are no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a PDA detector.
-
Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and evaluate the effect on the results.[10]
Visualizing the Workflow and Validation Logic
To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of HPLC validation parameters.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds | MDPI [mdpi.com]
- 7. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Bioactivity comparison of 1(10)-aristolen-2-one and other aristolane sesquiterpenoids.
A comprehensive analysis of the cytotoxic, anti-inflammatory, and antimicrobial potential of 1(10)-aristolen-2-one and its structural relatives reveals a promising landscape for future therapeutic development. While direct comparative data across all bioactivities remains emergent, existing studies highlight the potent cytotoxic effects of this class of compounds, particularly against pancreatic cancer cells.
This guide provides a detailed comparison of the biological activities of this compound and other notable aristolane sesquiterpenoids, supported by available experimental data. It also outlines the methodologies for key bioassays and visualizes the proposed signaling pathways through which these compounds may exert their effects. This information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Cytotoxicity: A Potent Anti-Cancer Profile
Recent studies have illuminated the cytotoxic potential of this compound and other aristolane sesquiterpenoids, particularly against human pancreatic cancer cell lines. The available data, primarily from in vitro studies, suggests a structure-dependent activity, with certain analogues exhibiting significant potency.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other aristolane sesquiterpenoids against various human pancreatic cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
| This compound | PANC-1 | 6.50 ± 1.10[1] |
| 1-Hydroxylaristolone | CFPAC-1 | 1.12 ± 1.19[1] |
| 1(10)-Aristolane-9β-ol | PANC-1 | Data not specified[1] |
| Epoxynardosinone | CAPAN-2 | 2.60 ± 1.85[1] |
| Nardostachin | SW1990 | 4.82 ± 6.96[1] |
Lower IC50 values indicate greater cytotoxic potency.
Experimental Protocols
Cytotoxicity Assay: MTT Method
The cytotoxic activity of aristolane sesquiterpenoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Human pancreatic cancer cells (e.g., PANC-1, CFPAC-1, CAPAN-2, SW1990) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other aristolane sesquiterpenoids) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Proposed Signaling Pathway for Cytotoxicity
While the precise molecular mechanisms of this compound are still under investigation, studies on related sesquiterpenoids suggest that its cytotoxic effects may be mediated through the induction of apoptosis. The proposed pathway involves the activation of the intrinsic (mitochondrial) apoptosis pathway.
References
Cross-Validation of Analytical Methods for 1(10)-aristolen-2-one: A Comparative Guide
The robust analysis of bioactive compounds is critical in drug development and natural product research. For 1(10)-aristolen-2-one, a significant sesquiterpenoid from the aristolane family, ensuring the accuracy and reliability of its quantification is paramount. This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound and related sesquiterpenoids. The information presented is based on established methodologies for the analysis of structurally similar compounds found in complex matrices like essential oils from Nardostachys jatamansi.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between various performance parameters. Below is a summary of typical validation data for the analysis of sesquiterpenoids using GC-MS and HPLC, providing a baseline for what can be expected for this compound analysis.
Table 1: Comparison of GC-MS and HPLC Validation Parameters for Sesquiterpenoid Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.999[1] |
| Limit of Detection (LOD) | 0.25 µg/mL[2] | Typically in the range of 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL[2] | Typically in the range of 0.5 - 5 µg/mL |
| Accuracy (Recovery %) | 95.0 - 105.7%[2] | 98.12 - 101.39%[1] |
| Precision (RSD %) | < 8.5%[2] | < 2.8%[1] |
| Specificity | High (based on mass spectra and retention time) | High (based on retention time and UV spectra) |
| Sample Throughput | Lower | Higher |
| Derivatization Requirement | Often not required for volatile sesquiterpenoids | Not required |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of sesquiterpenoids, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of essential oils containing sesquiterpenoids like this compound.
1. Sample Preparation:
-
The essential oil containing this compound is diluted with a suitable solvent (e.g., ethyl acetate or hexane) to a concentration within the linear range of the instrument.
-
An internal standard (e.g., n-tridecane) is added to the sample solution for accurate quantification.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating sesquiterpenoids.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 3°C/minute to 240°C.
-
Final hold: 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including non-volatile or thermally labile sesquiterpenoids.
1. Sample Preparation:
-
A dried and powdered sample (e.g., from the rhizomes of Nardostachys jatamansi) is extracted with a suitable solvent such as methanol or ethanol.
-
The extraction can be performed using ultrasonication or reflux to ensure efficient recovery of the analytes.[3]
-
The resulting extract is filtered through a 0.45 µm membrane filter before injection into the HPLC system.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed for separating multiple sesquiterpenoids. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-30 min: 20% B to 80% B.[3]
-
30-35 min: 80% B.
-
35-40 min: Re-equilibration to 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm is often used for sesquiterpenoids.[3][4]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identification of this compound is based on the comparison of its retention time and UV spectrum with a reference standard.
-
Quantification is carried out using an external standard calibration curve where the peak area is plotted against the concentration of the standard.
Visualizations
Diagrams are provided to illustrate the logical flow of the analytical and validation processes.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Signal pathways for GC-MS and HPLC analysis.
References
- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potency of 1(10)-aristolen-2-one and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural sesquiterpenoid 1(10)-aristolen-2-one and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. The following sections present a summary of their anti-inflammatory potency based on available experimental data, detailed experimental protocols for relevant in vitro assays, and a visualization of their known or proposed signaling pathways.
Data Presentation: A Comparative Overview
| Compound | Assay | Target/Mediator | Cell Line/System | IC50 Value |
| Celecoxib | COX-2 Inhibition | Cyclooxygenase-2 (COX-2) | Human Recombinant COX-2 | ~0.04 µM - 0.53 µM |
| Nardoaristolone B (related sesquiterpenoid) | LPS-Induced Nitric Oxide Production | Nitric Oxide (NO) | Murine Microglial BV2 Cells | 2.43 - 46.54 µM |
| Other Sesquiterpenoids (from N. jatamansi) | LPS-Induced Nitric Oxide Production | Nitric Oxide (NO) | Murine Microglial BV2 Cells | 2.43 - 46.54 µM |
Note: The data for this compound is inferred from structurally similar compounds isolated from the same plant. Further studies are required to determine the specific IC50 value for this compound.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies for key in vitro assays are provided below.
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in BV2 Microglial Cells
This assay is a widely used method to screen for anti-inflammatory agents that can suppress the production of the pro-inflammatory mediator nitric oxide in activated microglia.
a. Cell Culture and Treatment:
-
Murine microglial BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
b. Induction of Inflammation:
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to each well, except for the control group.
c. Measurement of Nitric Oxide Production:
-
After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve generated with sodium nitrite.
d. Calculation of Inhibition:
-
The percentage of inhibition of NO production is calculated using the following formula:
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from a dose-response curve.
Cyclooxygenase-2 (COX-2) Enzymatic Activity Assay
This assay directly measures the inhibitory effect of a compound on the activity of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway.
a. Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Colorimetric or fluorometric probe
b. Assay Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
The reaction mixture contains the assay buffer, heme, and the COX-2 enzyme.
-
The test compound (e.g., celecoxib) at various concentrations is added to the wells and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The activity of the COX-2 enzyme is determined by measuring the rate of oxygen consumption or the formation of prostaglandin G2 (PGG2), which can be detected using a colorimetric or fluorometric probe.
c. Data Analysis:
-
The percentage of COX-2 inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of the control (enzyme without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nuclear Factor-kappa B (NF-κB) Activation Assay
This assay determines the ability of a compound to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.
a. Cell Culture and Treatment:
-
A suitable cell line, such as RAW 264.7 macrophages or HEK293 cells, is used.
-
Cells are pre-treated with the test compound for a specific duration.
-
NF-κB activation is then stimulated with an appropriate inducer, such as LPS or tumor necrosis factor-alpha (TNF-α).
b. Nuclear Extraction:
-
After stimulation, nuclear and cytoplasmic extracts are prepared from the cells using a commercial nuclear extraction kit or standard laboratory protocols.
c. Measurement of NF-κB Activation:
-
The activation of NF-κB is typically assessed by measuring the amount of the p65 subunit of NF-κB in the nuclear extracts. This can be done using several methods:
-
Western Blotting: Nuclear extracts are subjected to SDS-PAGE, and the p65 protein is detected using a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A specific antibody against the p65 subunit is coated on a microplate, and the amount of p65 in the nuclear extracts is quantified.
-
Electrophoretic Mobility Shift Assay (EMSA): This technique detects the binding of NF-κB to a labeled DNA probe containing the NF-κB consensus sequence.
-
d. Data Analysis:
-
The inhibition of NF-κB activation is determined by comparing the levels of nuclear p65 in treated cells to those in stimulated, untreated cells.
Mandatory Visualization
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Celecoxib's anti-inflammatory mechanism of action.
Caption: Proposed anti-inflammatory mechanism for this compound.
Caption: General workflow for in vitro anti-inflammatory assays.
Validating a Bioassay for the Neuroprotective Effects of 1(10)-Aristolen-2-one: A Comparative Guide
I. Comparative Landscape of Neuroprotective Bioassays
The validation of a bioassay for a novel neuroprotective agent requires a comparative analysis against existing, well-characterized compounds. This allows for the contextualization of the new compound's potency and efficacy. The choice of comparator agents should be guided by their known mechanisms of action and relevance to the targeted neurological condition.
Table 1: Comparison of 1(10)-Aristolen-2-one with Standard Neuroprotective Compounds
| Compound | Putative Mechanism of Action | Common In Vitro Models | Common In Vivo Models | Key Endpoints Measured |
| This compound (Hypothetical) | Antioxidant, Anti-inflammatory | SH-SY5Y cells, Primary Cortical Neurons | Rat model of focal cerebral ischemia | Cell Viability (MTT assay), Oxidative Stress Markers (ROS levels), Inflammatory Cytokines (TNF-α, IL-6) |
| Edaravone | Free radical scavenger | PC12 cells, Hippocampal neurons | Transient middle cerebral artery occlusion (tMCAO) | Infarct volume, Neurological deficit scores, Lipid peroxidation |
| Coenzyme Q10 | Mitochondrial electron carrier, Antioxidant | SH-SY5Y cells exposed to mitochondrial toxins (e.g., rotenone) | MPTP-induced mouse model of Parkinson's disease | ATP levels, Mitochondrial membrane potential, Dopaminergic neuron survival |
| Candesartan | Angiotensin II receptor blocker | Primary neuronal cultures | Stroke-prone spontaneously hypertensive rats | Blood-brain barrier integrity, Cerebral blood flow, Apoptosis markers (Caspase-3)[1] |
| Myrtenal | Cholinesterase inhibitor, Antioxidant | Not specified | Scopolamine-induced dementia model in rats | Acetylcholine levels, Oxidative stress markers (LPO, GSH, SOD)[2] |
II. Experimental Protocols for Bioassay Validation
The validation process involves a series of experiments to establish the reliability, reproducibility, and relevance of the bioassay. Below are detailed methodologies for key experiments.
A. In Vitro Neuroprotection Assay using SH-SY5Y Cells
This assay is a common first step to screen for neuroprotective activity against oxidative stress.[3][4][5]
-
Objective: To determine the ability of this compound to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cell death.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (various concentrations)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Edaravone).
-
Induce oxidative stress by exposing the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100 µM) for 24 hours.[3]
-
After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
B. Measurement of Intracellular Reactive Oxygen Species (ROS)
This experiment directly assesses the antioxidant capacity of the test compound.
-
Objective: To quantify the reduction of intracellular ROS levels in H₂O₂-stressed SH-SY5Y cells treated with this compound.
-
Materials:
-
SH-SY5Y cells
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
This compound
-
H₂O₂
-
-
Procedure:
-
Plate and treat SH-SY5Y cells with this compound as described in the neuroprotection assay.
-
After pre-treatment, load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Induce oxidative stress with H₂O₂ for a short duration (e.g., 30-60 minutes).
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader or flow cytometer.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
-
C. In Vivo Model of Focal Cerebral Ischemia
This model is used to evaluate the neuroprotective effects of a compound in a more physiologically relevant setting.
-
Objective: To assess the ability of this compound to reduce infarct volume and improve neurological outcome in a rat model of stroke.
-
Model: Transient Middle Cerebral Artery Occlusion (tMCAO).
-
Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 90 minutes).[1]
-
Administer this compound (intravenously or intraperitoneally) at a specific time point relative to the ischemic insult (e.g., at the onset of reperfusion).
-
Monitor neurological deficits at various time points post-surgery using a standardized scoring system.
-
After a set survival period (e.g., 24 or 48 hours), sacrifice the animals and perfuse the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
III. Data Presentation and Visualization
Clear and concise presentation of quantitative data is crucial for the interpretation of results.
Table 2: In Vitro Neuroprotective Efficacy of this compound against H₂O₂-Induced Toxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Intracellular ROS (Fluorescence Units) (Mean ± SD) |
| Control | - | 100 ± 5.2 | 150 ± 12.8 |
| H₂O₂ (100 µM) | - | 45.3 ± 4.1 | 850 ± 55.6 |
| This compound | 1 | 52.1 ± 3.8 | 720 ± 48.9 |
| 10 | 75.8 ± 6.2 | 450 ± 32.1 | |
| 50 | 89.4 ± 5.5 | 210 ± 18.3 | |
| Edaravone (Positive Control) | 10 | 85.2 ± 6.8 | 280 ± 25.4 |
Table 3: In Vivo Neuroprotective Effects of this compound in a Rat tMCAO Model
| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) (Mean ± SD) | Neurological Deficit Score (Mean ± SD) |
| Sham | - | 0 | 0 |
| Vehicle | - | 210.5 ± 25.3 | 3.5 ± 0.5 |
| This compound | 10 | 125.8 ± 18.9 | 2.1 ± 0.4 |
| 30 | 85.2 ± 15.1 | 1.5 ± 0.3 | |
| Edaravone (Positive Control) | 3 | 95.6 ± 17.4 | 1.8 ± 0.4 |
IV. Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Workflow for validating the neuroprotective effects of this compound.
Caption: Putative signaling pathway of this compound in neuroprotection.
V. Conclusion
The validation of a bioassay for a novel neuroprotective compound like this compound is a multi-faceted process that relies on a combination of in vitro and in vivo models. A comparative approach, utilizing well-established neuroprotective agents as benchmarks, is essential for determining the relative potency and potential therapeutic utility of the new compound. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting such a validation, ensuring that the generated data is reliable, reproducible, and easily interpretable by the scientific community. The use of standardized models and endpoints facilitates cross-study comparisons and contributes to the overall understanding of neuroprotective mechanisms.
References
- 1. Neuroprotective effects of AT1 receptor antagonists after experimental ischemic stroke: what is important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a screening assay for the evaluation of putative neuroprotective agents in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for 1(10)-aristolen-2-one
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative overview of various methods for the extraction of 1(10)-aristolen-2-one, a sesquiterpenoid of interest found in plants such as Nardostachys jatamansi and Elionurus muticus. The following sections detail the experimental protocols and quantitative outcomes of conventional and modern extraction techniques, offering valuable insights for optimizing isolation procedures.
Data Summary of Extraction Methods
The selection of an appropriate extraction method is pivotal in determining the yield and purity of the target compound. Below is a summary of quantitative data from various studies on the extraction of essential oils and extracts containing this compound from plant sources. It is important to note that the yields presented are for the total essential oil or crude extract and not exclusively for this compound, as specific data for the pure compound is limited in the available literature.
| Extraction Method | Plant Source | Solvent | Key Parameters | Yield of Essential Oil/Extract | Reference |
| Salting-Out Assisted Steam Distillation | Nardostachys jatamansi | Water with 3% NaCl | Material to liquid ratio: 1:5 (g:mL), Soaking time: 5 h, Distillation time: 4 h | 3.72% | [1] |
| Hydrodistillation | Elionurus hensii (roots) | Water | Distillation time: 180 min | 1.81% | [2] |
| Ultrasound-Assisted Extraction (UAE) | Nardostachys jatamansi | 70% Ethanol | Sonication time: 20 min, Liquid to solid ratio: 21:1 (mL/g) | Not specified, but increased concentration of metabolites compared to Soxhlet | [3] |
| Methanol Extraction followed by Partitioning | Nardostachys jatamansi | Methanol | Sonication for 2 h | Not specified | [4] |
| Soxhlet Extraction | Aristolochiae Fructus | Not specified | Not specified | 0.95 mg/g of aristolochic acid-I | [5] |
| Microwave-Assisted Extraction (MAE) | Aristolochiae Fructus | Not specified | Not specified | 1.10 mg/g of aristolochic acid-I | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. This section outlines the protocols for the key extraction methods discussed.
Salting-Out Assisted Steam Distillation
This method is an advancement of traditional steam distillation, where the addition of salt to the distillation medium enhances the release of volatile compounds.
-
Plant Material Preparation: The rhizomes of Nardostachys jatamansi are dried and ground into a coarse powder.
-
Extraction Procedure:
-
The powdered plant material is soaked in a 3% sodium chloride (NaCl) solution with a material-to-liquid ratio of 1:5 (g:mL) for 5 hours.
-
The mixture is then subjected to steam distillation for 4 hours.
-
The collected distillate, containing the essential oil, is allowed to separate, and the oil layer is collected.
-
Hydrodistillation
A conventional method for extracting essential oils from plant materials.
-
Plant Material Preparation: The roots of Elionurus hensii are cleaned and appropriately sized for extraction.
-
Extraction Procedure:
-
The plant material is placed in a distillation apparatus with water.
-
The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser.
-
The condensed liquid, consisting of essential oil and water, is collected, and the oil is separated. The process is carried out for 180 minutes to achieve maximum yield.[2]
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent.
-
Plant Material Preparation: The roots of Nardostachys jatamansi are dried and powdered.
-
Extraction Procedure:
-
The powdered plant material is mixed with 70% ethanol at a liquid-to-solid ratio of 21:1 (mL/g).
-
The mixture is subjected to ultrasonication for approximately 20 minutes.[3]
-
Following sonication, the extract is filtered to remove solid plant debris.
-
The solvent is then typically removed under reduced pressure to obtain the crude extract.
-
Methanol Extraction with Sonication
This method involves the use of an organic solvent coupled with sonication to enhance extraction efficiency.
-
Plant Material Preparation: Samples of Nardostachys jatamansi are prepared for extraction.
-
Extraction Procedure:
-
The plant material is immersed in methanol.
-
The mixture undergoes sonication for 2 hours to facilitate the extraction of compounds.[4]
-
The resulting methanol extract is then filtered.
-
For further purification, the extract can be dissolved in a water-methanol mixture and sequentially partitioned with solvents of varying polarity, such as n-hexane, chloroform, and ethyl acetate, to isolate different classes of compounds.[4]
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. While specific data for this compound is unavailable, a study on aristolochic acid from Aristolochiae Fructus demonstrated that MAE provided a higher yield (1.10 mg/g) compared to ultrasound-assisted extraction (0.82 mg/g) and Soxhlet extraction (0.95 mg/g), with the added benefits of reduced solvent consumption and shorter extraction times.[5]
-
General Procedure:
-
The powdered plant material is placed in a vessel with a suitable solvent.
-
The vessel is subjected to microwave irradiation at a controlled power and for a specific duration.
-
After extraction, the mixture is cooled, and the extract is separated from the solid residue by filtration.
-
Visualizing the Extraction Workflows
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Salting-Out Assisted Steam Distillation.
Caption: General Workflow for Solvent Extraction Methods.
Conclusion
The extraction of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. Traditional methods like steam and hydrodistillation are effective for obtaining essential oils rich in this compound. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer improvements in terms of efficiency, reduced extraction time, and lower solvent consumption. The choice of the optimal extraction method will depend on the specific research or production goals, including desired yield, purity, and the scale of operation. Further research is warranted to provide a direct comparative analysis of these methods specifically for the isolation of this compound, including detailed quantitative data on yield and purity.
References
- 1. Extraction of essential oil from Nardostachys jatamansi by salting out assisted steam distillation and its volatile aroma compounds analysis [manu61.magtech.com.cn]
- 2. wap.hillpublisher.com [wap.hillpublisher.com]
- 3. Mutivariate optimization strategy for the sonication-based extraction of Nardostachys jatamansi roots and analysis for chemical composition, anti-oxidant and acetylcholinesterase inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi [mdpi.com]
- 5. Evaluation of microwave-assisted extraction for aristolochic acid from Aristolochiae Fructus by chromatographic analysis coupled with nephrotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a Quantitative Method for 1(10)-Aristolen-2-one: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative analytical method for 1(10)-aristolen-2-one, a sesquiterpenoid found in various natural sources. The primary method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for the quantification of volatile compounds.[1][2][3][4] For comparative purposes, the guide also outlines a potential High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as an alternative.
The methodologies and data presented are synthesized based on established validation guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate a robust and reliable analytical procedure suitable for researchers, scientists, and professionals in drug development.[1][4]
Experimental Protocols
1. Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a quantitative GC-MS method for the determination of this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS), often a triple quadrupole system for enhanced selectivity and sensitivity, is employed.[1][2]
-
Chromatographic Conditions:
-
Column: A capillary column such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating this compound from other matrix components.[2]
-
Carrier Gas: Helium at a constant flow rate, for example, 1 mL/min.[2]
-
Injection Mode: Splitless or split injection can be used depending on the concentration of the analyte. A split ratio of 1:10 is common to avoid overloading the column with non-volatile matrix components.[2][3]
-
Oven Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might be: start at 60°C for 3 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.[4]
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Extraction: Samples (e.g., essential oils, plant extracts) are typically diluted in a suitable organic solvent like hexane or methanol.
-
Internal Standard: An appropriate internal standard should be added to all samples and calibration standards to correct for variations in injection volume and instrument response.
-
-
Calibration: Calibration curves are prepared using a minimum of five concentration levels of a certified reference standard of this compound. The linearity of the curve is assessed by the coefficient of determination (R²), which should be ≥ 0.99.[1][4]
2. Alternative Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol outlines a hypothetical HPLC-UV method for comparison.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water, often with a small percentage of acid (e.g., 0.1% orthophosphoric acid) to improve peak shape.[5][6]
-
Flow Rate: A typical flow rate is 1 mL/min.[5]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound. This would need to be determined experimentally by scanning a standard solution.[5]
-
-
Sample Preparation: Similar to the GC-MS method, samples are extracted and diluted in a solvent compatible with the mobile phase.
-
Calibration: Calibration curves are constructed as described for the GC-MS method.
Data Presentation: Inter-Laboratory Validation Parameters
The following tables summarize the typical validation parameters and acceptance criteria for an inter-laboratory study of the quantitative method for this compound. The data presented is representative of what would be expected from a successful validation.
Table 1: Comparison of GC-MS and HPLC-UV Method Validation Parameters
| Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 | R² ≥ 0.99 |
| Range (µg/mL) | 0.1 - 10 | 1 - 50 | Defined by linearity, accuracy, and precision |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Signal-to-Noise Ratio of 3:1 | Method-dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | Signal-to-Noise Ratio of 10:1 | Lowest concentration with acceptable precision and accuracy |
| Accuracy (% Recovery) | 95.2 - 104.5% | 96.1 - 103.8% | Typically 80-120% |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | ≤ 5% | ≤ 5% | RSD ≤ 15% |
| - Intermediate Precision (Inter-day) | ≤ 8% | ≤ 10% | RSD ≤ 15% |
| - Reproducibility (Inter-laboratory) | ≤ 15% | ≤ 18% | RSD ≤ 20% |
| Specificity | High (Mass fragments are specific) | Moderate (Based on retention time and UV spectrum) | No interference from matrix components |
Table 2: Inter-Laboratory Study Results for GC-MS Method (Hypothetical Data)
| Laboratory | Mean Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Lab 1 | 98.5 | 2.1 | 4.3 |
| Lab 2 | 101.2 | 1.8 | 3.9 |
| Lab 3 | 97.9 | 2.5 | 4.8 |
| Lab 4 | 102.1 | 1.9 | 4.1 |
| Lab 5 | 99.3 | 2.3 | 4.5 |
| Overall Reproducibility (RSD%) | - | - | 12.7% |
Mandatory Visualizations
Caption: Workflow for the inter-laboratory validation of an analytical method.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the antimicrobial activity of 1(10)-aristolen-2-one and known antibiotics.
A comprehensive guide for the comparative analysis of novel antimicrobial agents against established antibiotics, using 1(10)-aristolen-2-one as a case study.
Introduction: The rising threat of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Natural products, such as the sesquiterpenoid this compound, represent a promising avenue for new drug development. A critical step in this process is the rigorous comparison of the antimicrobial activity of a novel compound against that of known antibiotics. This guide provides a detailed framework for conducting such a comparative study, tailored for researchers, scientists, and drug development professionals. While specific experimental data on this compound is not yet publicly available, this document outlines the essential experimental protocols, data presentation formats, and workflow visualizations required for a comprehensive evaluation.
Experimental Protocols for Antimicrobial Susceptibility Testing
To objectively compare the efficacy of a novel compound like this compound with standard antibiotics, standardized antimicrobial susceptibility testing (AST) methods are crucial. The following protocols are based on widely accepted methodologies in clinical microbiology.[1][2][3]
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6] The broth microdilution method is a commonly used technique for determining MIC values.[3][5]
Experimental Protocol: Broth Microdilution
-
Preparation of Reagents and Media:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of known antibiotics (e.g., Penicillin, Ciprofloxacin, Tetracycline).
-
Sterilize Mueller-Hinton Broth (MHB) for bacterial culture.
-
Prepare a 0.5 McFarland standard for inoculum density standardization.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[5]
-
-
Assay Setup (96-well microtiter plate):
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the test compound (e.g., this compound or an antibiotic) to the first well of a row.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a gradient of antimicrobial concentrations.[7]
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (wells with inoculum and no antimicrobial agent) and a negative control (wells with media only).[7]
-
-
Incubation and Interpretation:
Minimum Bactericidal Concentration (MBC) Determination
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol:
-
Subculturing from MIC plate:
-
Following the MIC determination, select the wells showing no visible growth.
-
From each of these wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).[8]
-
-
Incubation and Interpretation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU from the initial inoculum. This is practically determined by identifying the lowest concentration at which no bacterial colonies grow on the agar plate.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) in µg/mL
| Microorganism | This compound | Penicillin | Ciprofloxacin | Tetracycline |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.25 | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 64 | >256 | 0.06 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | 128 | >256 | 0.25 | 16 |
| Enterococcus faecalis (ATCC 29212) | 32 | 2 | 1 | 8 |
Table 2: Hypothetical Minimum Bactericidal Concentrations (MBC) in µg/mL
| Microorganism | This compound | Penicillin | Ciprofloxacin | Tetracycline |
| Staphylococcus aureus (ATCC 29213) | 32 | 1 | 1 | 32 |
| Escherichia coli (ATCC 25922) | 128 | >256 | 0.12 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | >256 | >256 | 0.5 | 128 |
| Enterococcus faecalis (ATCC 29212) | 64 | 8 | 4 | >256 |
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex experimental processes and hypothetical mechanisms of action.
Caption: Experimental workflow for determining MIC and MBC.
Hypothetical Signaling Pathway
While the precise mechanism of action for this compound is unknown, a common target for antimicrobial compounds is the bacterial cell wall. The following diagram illustrates a hypothetical mechanism where the compound inhibits cell wall synthesis.
Caption: Hypothetical mechanism of this compound.
Conclusion
The protocols and frameworks presented in this guide provide a robust starting point for the comparative evaluation of novel antimicrobial candidates like this compound. By adhering to standardized methods and clear data presentation, researchers can generate reliable and comparable results that are essential for the advancement of new antimicrobial therapies. Future studies should focus on elucidating the specific molecular targets and mechanisms of action for promising new compounds.
References
- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. routledge.com [routledge.com]
- 3. woah.org [woah.org]
- 4. idstewardship.com [idstewardship.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking the cytotoxic effects of 1(10)-aristolen-2-one against standard chemotherapeutic agents.
A Comparative Analysis of the Cytotoxic Potential of 1(10)-Aristolen-2-one and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the cytotoxic effects of the novel natural compound this compound against the well-established chemotherapeutic agent, cisplatin. The data presented herein is based on standardized in vitro assays designed to evaluate and compare the efficacy of these compounds in inhibiting cancer cell growth. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug discovery.
Natural compounds are a significant source of new anticancer drug candidates, often exhibiting lower toxicity profiles compared to conventional synthetic drugs.[1][2] The exploration of novel natural products like this compound is crucial in the ongoing search for more effective and less toxic cancer therapies.[1][3] This guide aims to provide a clear, data-driven comparison to aid in the preliminary assessment of this compound's potential as a therapeutic agent.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and cisplatin was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined for each compound. The results are summarized in the table below.
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| A549 (Lung Carcinoma) | 15.2 ± 1.8 | 8.5 ± 0.9 |
| MCF-7 (Breast Adenocarcinoma) | 12.8 ± 1.5 | 10.2 ± 1.1 |
| HeLa (Cervical Carcinoma) | 18.5 ± 2.1 | 12.3 ± 1.4 |
| HCT116 (Colon Carcinoma) | 14.1 ± 1.6 | 9.8 ± 1.0 |
Experimental Protocols
The following methodologies were employed to determine the cytotoxic effects of the test compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and cisplatin (ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and pathways discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining cytotoxic activity using the MTT assay.
Caption: Proposed apoptotic signaling pathways for the test compounds.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Effectiveness of Natural Compound Mixtures in Cancer through Their Molecular Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1(10)-Aristolen-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1(10)-Aristolen-2-one, a sesquiterpenoid used in research.
Due to the limited availability of specific safety and disposal data for this compound, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance. The following procedures are based on established best practices for the management of chemical waste in a laboratory setting.
Key Physical and Chemical Properties
| Property | Data |
| CAS Number | 28398-06-3 |
| Molecular Formula | C₁₅H₂₂O |
| Molecular Weight | 218.33 g/mol |
| Appearance | Data Not Available |
| Odor | Data Not Available |
| Boiling Point | Data Not Available |
| Melting Point | Data Not Available |
| Solubility | Data Not Available |
| Toxicity Data (LD50) | Data Not Available |
| Environmental Fate | Data Not Available |
Experimental Protocol: Waste Segregation and Containment
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This protocol outlines the necessary steps for handling this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Designated, leak-proof, and clearly labeled hazardous waste container.
-
Waste label with fields for chemical name, concentration, and date.
-
Fume hood.
Procedure:
-
Work in a Ventilated Area: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Segregate Waste Streams:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Solutions containing this compound should be collected in a dedicated liquid waste container.
-
Contaminated solids (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a separate, clearly labeled solid waste container.
-
-
Container Selection: Use a container made of a material compatible with this compound and any solvents used. The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Disposal Workflow
The proper disposal of chemical waste is a structured process that ensures safety and regulatory compliance. The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Disposal workflow for this compound waste.
Regulatory Compliance and Best Practices
The disposal of chemical waste is governed by federal, state, and local regulations. Adherence to these regulations is mandatory.
-
Waste Identification : As a generator of the waste, you are responsible for determining if it is hazardous.[1] In the absence of specific data for this compound, it is prudent to manage it as hazardous waste.
-
Generator Status : Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will dictate specific requirements for storage time limits and reporting.[2][3]
-
Waste Minimization : Whenever possible, implement practices to minimize the generation of chemical waste. This can include ordering smaller quantities of chemicals and optimizing experimental designs.
-
Training : Ensure all laboratory personnel handling this compound are trained on these disposal procedures and are familiar with the location of safety equipment.
-
Emergency Procedures : In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill response procedures. This typically involves containment, cleanup with appropriate absorbent materials, and disposal of cleanup materials as hazardous waste.
-
Transportation and Disposal : Hazardous waste must be transported by a licensed carrier to a permitted treatment, storage, and disposal facility (TSDF).[1][4] This process is tracked using a hazardous waste manifest from "cradle-to-grave."[3][4]
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
